Ethyl L-histidinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWEOLUTJAHLV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226476 | |
| Record name | Ethyl L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7555-06-8 | |
| Record name | L-Histidine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7555-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-histidinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007555068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-histidinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl L-histidinate is an ester derivative of the essential amino acid L-histidine, a crucial component in various biological processes. Its unique imidazole side chain imparts it with versatile chemical properties, making it a valuable building block in pharmaceutical research and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its role in relevant biochemical pathways and experimental workflows.
Chemical and Physical Properties
This compound is commercially available primarily as its dihydrochloride salt, which enhances its stability and solubility in aqueous solutions. The properties of both the free base and the dihydrochloride salt are summarized below for easy comparison.
Table 1: General Properties of this compound
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Synonyms | L-Histidine ethyl ester | L-His-OEt·2HCl |
| CAS Number | 7555-06-8[1] | 35166-54-2[2] |
| Appearance | - | Light beige powder |
| Purity | - | ≥98% |
Table 2: Physicochemical Properties of this compound
| Property | This compound (Free Base) | This compound Dihydrochloride |
| Molecular Formula | C8H13N3O2[1] | C8H13N3O2·2HCl |
| Molecular Weight | 183.21 g/mol | 256.13 g/mol [2] |
| Melting Point | Not available | >190°C (decomposes) |
| Boiling Point | Not available | 242.8°C at 760 mmHg (Predicted) |
| Solubility | Soluble in water, ethanol. | Soluble in water, ethanol (50 mg/ml), methanol, and DMSO. |
| Optical Rotation | - | [α]D²⁴ = 16 ± 2 ° (c=1 in absolute EtOH) |
Table 3: Spectral Data of this compound and Related Compounds
| Spectrum | Data |
| ¹H NMR (Mthis compound dihydrochloride in D₂O) | Chemical shifts (ppm): 8.8, 7.683, 6.96, 6.845, 4.137, 2.918, 2.851, 1.357[3] |
| ¹³C NMR (L-Histidine in H₂O, experimental) | Chemical shifts (ppm): 175.2 (C1), 138.29, 133.12, 120.00, 57.27, 30.07[4] |
| FT-IR (L-Histidine) | Matches with standard patterns available in spectral databases. |
| Mass Spectrum (L-Histidine, EI-MS) | Major fragments (m/z): 155 (M+), 110, 82, 55. |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol describes the synthesis of this compound dihydrochloride from L-histidine and ethanol using a thionyl chloride catalyst.
Materials:
-
L-histidine
-
Absolute ethanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Suspend L-histidine in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled and stirred suspension. An exothermic reaction will occur.
-
After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the residue to precipitate the this compound dihydrochloride.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound dihydrochloride under vacuum.
Purification by Column Chromatography
For higher purity, this compound can be purified using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Glass column
-
Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 20% methanol).
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (100% dichloromethane).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the non-polar eluent, gradually increasing the polarity by adding methanol.
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Analysis of this compound
a) Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).
-
Mobile Phase: A mixture of chloroform, methanol, and acetic acid (e.g., in a ratio of 6:3:1).
-
Visualization: UV light (254 nm) or staining with a suitable reagent (e.g., ninhydrin for the free amino group).
b) High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method for the analysis of histidine and its derivatives can be employed.
-
Column: A mixed-mode column such as Primesep 100.
-
Mobile Phase: A gradient of acetonitrile and water with a sulfuric acid buffer.
-
Detection: UV at 200 nm.
Visualizations
Histidine Catabolism Pathway
The following diagram illustrates the major metabolic pathways of histidine, including its conversion to histamine and urocanic acid.
Caption: Major metabolic pathways of L-histidine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram outlines the general workflow for solid-phase peptide synthesis, a common application for histidine derivatives like this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Esterase Activity of Histidine Residues
The imidazole side chain of histidine can act as a nucleophile in the hydrolysis of esters, a principle utilized in the design of artificial enzymes.
Caption: Role of histidine as a nucleophilic catalyst in ester hydrolysis.
Conclusion
This compound, particularly in its dihydrochloride form, is a stable and versatile derivative of L-histidine with significant applications in chemical synthesis and biochemical research. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The visualized pathways and workflows highlight its importance in metabolism and as a tool in peptide chemistry and enzyme mimicry. This comprehensive information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
References
- 1. L-Histidine ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Etoxazole Exposure Triggers Sublethal Metabolic Responses in Earthworms (Eisenia fetida): An NMR-Based Metabolomics Study [mdpi.com]
- 4. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column | SIELC Technologies [sielc.com]
ethyl l-histidinate dihydrochloride CAS number and structure
An In-depth Technical Guide to Ethyl L-Histidinate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound dihydrochloride is a derivative of the essential amino acid L-histidine, characterized by the esterification of the carboxyl group with ethanol and the presence of two hydrochloride salts. This modification enhances its solubility and stability, making it a valuable compound in various research and development applications. This technical guide provides a comprehensive overview of this compound dihydrochloride, including its chemical identity, structure, physicochemical properties, and key applications. Detailed experimental protocols for its synthesis and potential use in neuroprotection studies are presented, along with structured data for easy reference.
Chemical Identity and Structure
This compound dihydrochloride is systematically known as (S)-ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride.
Chemical Structure:
The structure of this compound dihydrochloride consists of the L-histidine backbone with an ethyl ester group at the carboxylic acid position and two hydrochloride molecules associated with the amino and imidazole groups.
dot graph Ethyl_L_Histidinate_Dihydrochloride_Structure { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF";
// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.75!", fontcolor="#202124"]; N3 [label="N", pos="-0.87,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="0.87,0!", fontcolor="#202124"]; C_alpha [label="Cα", pos="2.37,0!", fontcolor="#202124"]; C_beta [label="Cβ", pos="3.24,1.5!", fontcolor="#202124"]; C_carboxyl [label="C", pos="2.37,-1.5!", fontcolor="#202124"]; O1_carboxyl [label="O", pos="1.5,-2.25!", fontcolor="#202124"]; O2_carboxyl [label="O", pos="3.24,-2.25!", fontcolor="#202124"]; C_ethyl1 [label="CH2", pos="4.11,-1.5!", fontcolor="#202124"]; C_ethyl2 [label="CH3", pos="4.98,-2.25!", fontcolor="#202124"]; N_amino [label="NH3+", pos="3.24,-0.75!", fontcolor="#202124"]; H_imidazole1 [label="H", pos="-1.74,1.125!", fontcolor="#202124"]; H_imidazole2 [label="H", pos="0,-2.25!", fontcolor="#202124"]; H_alpha [label="H", pos="2.37,0.75!", fontcolor="#202124"]; H_beta1 [label="H", pos="4.11,1.125!", fontcolor="#202124"]; H_beta2 [label="H", pos="2.37,2.25!", fontcolor="#202124"]; Cl1 [label="2Cl-", pos="-2.5,0!", fontcolor="#EA4335"];
// Bonds N1 -- C2 [color="#5F6368"]; C2 -- N3 [color="#5F6368"]; N3 -- C4 [color="#5F6368"]; C4 -- C5 [color="#5F6368"]; C5 -- N1 [color="#5F6368"]; C5 -- C_alpha [color="#5F6368"]; C_alpha -- C_beta [color="#5F6368"]; C_alpha -- C_carboxyl [color="#5F6368"]; C_alpha -- N_amino [color="#5F6368"]; C_carboxyl -- O1_carboxyl [style=double, color="#5F6368"]; C_carboxyl -- O2_carboxyl [color="#5F6368"]; O2_carboxyl -- C_ethyl1 [color="#5F6368"]; C_ethyl1 -- C_ethyl2 [color="#5F6368"]; N1 -- H_imidazole1 [color="#5F6368"]; C4 -- H_imidazole2 [color="#5F6368"]; C_alpha -- H_alpha [color="#5F6368"]; C_beta -- H_beta1 [color="#5F6368"]; C_beta -- H_beta2 [color="#5F6368"]; } Chemical structure of this compound Dihydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 35166-54-2[1][2] |
| Molecular Formula | C₈H₁₃N₃O₂·2HCl[1] |
| Molecular Weight | 256.18 g/mol [1] |
| Synonyms | L-His-OEt·2HCl, this compound dihydrochloride |
Physicochemical Properties
A summary of the key physicochemical properties of this compound dihydrochloride is provided below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Light beige powder | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in ethanol (50 mg/ml) | [3] |
| Optical Rotation | [α]D²⁴ = 16 ± 2 ° (c=1 in absolute EtOH) | [1] |
| Storage Conditions | Store at ≤ -4 °C | [1] |
Experimental Protocols
Synthesis via Fischer Esterification
This compound dihydrochloride can be synthesized from L-histidine and ethanol in the presence of an acid catalyst, a process known as Fischer esterification.
Materials:
-
L-histidine
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂) as a source of HCl
-
Diethyl ether
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Suspend L-histidine in anhydrous ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid or thionyl chloride dropwise with constant stirring. This step is highly exothermic and generates HCl gas in situ, which acts as the catalyst.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound dihydrochloride crystals under vacuum.
Logical Workflow for Synthesis:
Potential Application in Neuroprotection Studies (Hypothetical Protocol)
Based on the known neuroprotective effects of histidine and its analogs, this compound dihydrochloride could be investigated for its potential to protect neuronal cells from oxidative stress-induced damage.
Cell Culture:
-
SH-SY5Y human neuroblastoma cells or primary cortical neurons.
Experimental Design:
-
Cell Viability Assay (MTT Assay):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound dihydrochloride for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding a neurotoxic agent (e.g., hydrogen peroxide, H₂O₂; or 6-hydroxydopamine, 6-OHDA).
-
After the incubation period with the neurotoxin, perform an MTT assay to quantify cell viability.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Treat cells as described above (pre-treatment with this compound dihydrochloride followed by neurotoxin exposure).
-
Incubate cells with DCF-DA and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.
-
Signaling Pathway Investigation:
Applications in Research and Development
This compound dihydrochloride serves as a versatile intermediate and building block in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: It can be used as a protected form of histidine in solid-phase or solution-phase peptide synthesis. The ethyl ester protects the C-terminus, while the dihydrochloride form ensures stability and solubility.
-
Drug Delivery: The enhanced solubility and potential for modification make it a candidate for use in drug delivery systems. L-histidine-based polymers have been explored for pH-responsive drug release.
-
Neuroscience Research: As a derivative of histidine, which is a precursor to the neurotransmitter histamine, this compound is of interest in studies related to neurological function and neuroprotection. Research on related histidine analogs has shown promise in models of ischemic stroke.
-
Biochemical Assays: It can be used as a substrate or a reference compound in various biochemical and enzymatic assays.
Conclusion
This compound dihydrochloride is a valuable derivative of L-histidine with enhanced physicochemical properties that make it suitable for a range of applications in research and development. Its straightforward synthesis and potential utility in peptide synthesis, drug delivery, and neuroscience research underscore its importance for scientists in these fields. The experimental protocols and data presented in this guide provide a foundation for its practical application and further investigation.
References
An In-depth Technical Guide to the Esterification of L-Histidine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the esterification of the amino acid L-histidine. The focus is on providing actionable, in-depth information for laboratory and research applications.
Core Mechanism: Fischer-Speier Esterification of L-Histidine
The esterification of amino acids, including L-histidine, is more complex than that of simple carboxylic acids due to their zwitterionic nature at physiological pH.[1] The protonated amine group (-NH3+) deactivates the carboxyl group, making it less susceptible to nucleophilic attack. Therefore, the reaction is typically carried out in a large excess of alcohol under strongly acidic conditions. This process is known as the Fischer-Speier esterification.[2][3]
The generally accepted mechanism proceeds through several key steps:[4][5]
-
Protonation of the Carboxyl Group: A strong acid catalyst (e.g., H₂SO₄, or generated in situ from SOCl₂ and alcohol) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][5]
-
Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The resulting protonated ester is deprotonated to yield the final ester product.
The entire process is a series of equilibria. To drive the reaction towards the product side, it is common to use a large excess of the alcohol as the solvent and/or to remove the water as it is formed.[3][6]
Caption: Figure 1: Mechanism of L-Histidine Fischer Esterification.
Experimental Protocols and Methodologies
Several methods have been established for the synthesis of L-histidine esters, primarily differing in the choice of acid catalyst. The use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol are among the most convenient and widely cited.[7][8]
The synthesis of L-histidine esters follows a consistent workflow involving reaction setup, execution, and product isolation. This process is crucial for achieving high purity and yield.
Caption: Figure 2: General Workflow for L-Histidine Esterification.
This is a highly efficient method where thionyl chloride reacts with the alcohol (methanol) to form HCl in situ, which then acts as the catalyst.[7]
-
Reagents:
-
L-histidine (e.g., 5 g, 32.2 mmol)
-
Methanol (as solvent)
-
Thionyl chloride (SOCl₂) (e.g., 2.8 mL, 38.6 mmol)
-
-
Procedure:
-
Suspend L-histidine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice bath.[7]
-
Add thionyl chloride dropwise to the stirred suspension.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase MeOH/CH₂Cl₂ : 3/7).[7]
-
Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Co-evaporate the residue with methanol several times to remove any remaining traces of SOCl₂ or HCl.[7]
-
The resulting product is typically the dihydrochloride salt of the L-histidine methyl ester.
-
This method offers a facile and mild alternative for preparing amino acid methyl ester hydrochlorides at room temperature.[8]
-
Reagents:
-
Amino Acid (e.g., L-histidine, 0.1 mol)
-
Methanol (100 mL)
-
Freshly distilled chlorotrimethylsilane (TMSCl) (0.2 mol)
-
-
Procedure:
-
Place the L-histidine in a round-bottom flask.
-
Slowly add chlorotrimethylsilane to the amino acid and stir with a magnetic stirrer.[8]
-
Add methanol to the mixture.
-
Stir the resulting solution or suspension at room temperature.[8]
-
Monitor the reaction for completion using TLC.
-
After completion, concentrate the reaction mixture on a rotary evaporator to yield the product, the amino acid ester hydrochloride.[8]
-
Quantitative Data Summary
The choice of methodology can significantly impact the reaction yield. The thionyl chloride method is reported to be highly effective for the esterification of L-histidine.
| Catalyst | Alcohol | Substrate | Reaction Time (h) | Temperature | Reported Yield | Reference |
| Thionyl Chloride (SOCl₂) | Methanol | L-Histidine | 16 | Reflux | 99.5% | [7] |
| Thionyl Chloride (SOCl₂) | Methanol | L-Histidine | 48 | Reflux | Not specified | [9] |
| Isopropyl Chloroformate | Methanol | N(π)-methyl-L-histidine | 24 | 20-30°C | 83% (derivative) | [10] |
| Trimethylchlorosilane (TMSCl) | Methanol | General Amino Acids | Varies | Room Temp. | Good to Excellent | [8] |
| Sulfuric Acid (H₂SO₄) | Various | General Amino Acids | Varies | Reflux | Method Dependent | [3][6] |
Logical Relationships and Applications
L-histidine esters are not merely synthetic curiosities; they serve as crucial intermediates in peptide chemistry and as tools for biochemical research. The ester group acts as a protecting group for the carboxylic acid, preventing it from participating in unwanted side reactions during peptide bond formation.
Caption: Figure 3: Role of L-Histidine Esterification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. reddit.com [reddit.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. CN108997187A - A kind of preparation method of N (Ï)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents [patents.google.com]
Solubility Profile of Ethyl L-Histidinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl l-histidinate, a derivative of the essential amino acid L-histidine. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, biochemical research, and drug development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents logical workflows for solubility studies.
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound free base in a wide range of common organic solvents is not extensively documented in publicly available literature. However, data for its dihydrochloride salt and qualitative information for related compounds provide valuable insights into its solubility characteristics.
Table 1: Quantitative Solubility of this compound Dihydrochloride
| Solvent | Temperature (°C) | Solubility |
| Ethanol | Not Specified | 50 mg/mL[1] |
Note: The data presented above is for the dihydrochloride salt of this compound. The solubility of the free base form may differ significantly.
Qualitative Solubility and Inferences
Based on the general principles of solubility and data from related compounds such as L-histidine and other amino acid esters, the following qualitative solubility profile for this compound free base can be inferred:
-
Water: L-histidine, the parent amino acid, is soluble in water. The esterification to this compound introduces a more hydrophobic ethyl group, which is expected to decrease its aqueous solubility compared to L-histidine.
-
Alcohols (Methanol, Ethanol): Amino acids and their derivatives generally exhibit solubility in polar protic solvents like alcohols. L-Histidine ethyl ester dihydrochloride is known to be soluble in ethanol[1]. It is anticipated that the free base will also be soluble in methanol and ethanol. The solubility is likely to decrease with increasing alkyl chain length of the alcohol (e.g., propanol, butanol) due to the decreasing polarity of the solvent.
-
Polar Aprotic Solvents (DMSO, DMF): L-Histidine methyl ester dihydrochloride is soluble in Dimethyl Sulfoxide (DMSO). It is reasonable to expect that this compound would also show good solubility in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF).
-
Chlorinated Solvents (Dichloromethane): A related compound, N'-Methyl-L-histidine methyl ester, is reported to be soluble in dichloromethane. This suggests that this compound may also have some solubility in chlorinated solvents.
-
Esters (Ethyl Acetate): N'-Methyl-L-histidine methyl ester is also soluble in ethyl acetate. This indicates a likelihood of this compound being soluble in ester solvents.
-
Non-polar Solvents (Hexane, Toluene): Due to the polar nature of the amino acid headgroup and the imidazole ring, this compound is expected to have very low solubility in non-polar solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, the following gravimetric method is a standard experimental protocol.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s) of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Continuous agitation is necessary.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) x 100
Alternatively, if the initial mass of the solvent is known, the solubility can be expressed in other units such as g/100 g of solvent or mole fraction.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Flow for Solvent Selection in Drug Development
The choice of solvent is a critical decision in drug development. The following diagram outlines a logical approach to solvent selection based on solubility considerations.
References
An In-depth Technical Guide to the Stability and Storage of Ethyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl l-histidinate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who work with this amino acid derivative. The information compiled herein is based on available scientific literature and supplier recommendations.
Chemical and Physical Properties
This compound is an ester derivative of the essential amino acid L-histidine. It is commonly supplied as a dihydrochloride salt to enhance its solubility and stability.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | L-Histidine ethyl ester dihydrochloride | [1] |
| Synonyms | L-His-OEt·2HCl | [1] |
| CAS Number | 35166-54-2 | [1] |
| Molecular Formula | C₈H₁₃N₃O₂·2HCl | [1] |
| Molecular Weight | 256.18 g/mol | [1] |
| Appearance | Light beige powder | [1] |
| Solubility | Soluble in water and ethanol. | [2] |
Recommended Storage Conditions
To maintain its integrity and prevent degradation, this compound should be stored under controlled conditions. The general recommendations from various suppliers are summarized in the following table.
| Parameter | Recommended Condition |
| Temperature | Refrigerated (2°C to 8°C) or frozen (≤ -4°C).[1] |
| Light | Store in a light-resistant container to protect from photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry and well-ventilated place to prevent hydrolysis.[3] |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways are anticipated to be hydrolysis of the ethyl ester and oxidation of the imidazole ring.
Hydrolytic Degradation
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction yields L-histidine and ethanol. The rate of hydrolysis is pH-dependent, with increased rates at both low and high pH.
Oxidative Degradation
The imidazole ring of the histidine moiety is susceptible to oxidation, particularly in the presence of metal ions and reactive oxygen species.[4] This can lead to the formation of various oxidation products, including 2-oxo-histidine derivatives and other ring-opened species.
Thermal and Photolytic Degradation
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves conducting forced degradation studies and employing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A generic protocol for a forced degradation study of this compound is outlined below. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) for meaningful results.
Table of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C | 48 hours (solid state) |
| Photostability | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | As per ICH guidelines |
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products. While a validated method specifically for this compound stability is not published, the following method for related compounds can serve as a starting point for method development.
Table of Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Logical Workflow for Stability and Storage Management
The following diagram illustrates a logical workflow for the handling, storage, and stability assessment of this compound in a research and development setting.
Summary and Recommendations
This compound is a valuable compound in research and pharmaceutical development. To ensure its quality and integrity, it is crucial to adhere to proper storage and handling procedures.
-
Storage: The primary recommendation is to store this compound at or below 4°C in a tightly sealed, light-resistant container.
-
Stability: The main degradation pathways are hydrolysis of the ethyl ester and oxidation of the imidazole ring. These are accelerated by non-neutral pH, elevated temperatures, and the presence of oxidizing agents.
-
Handling: When preparing solutions, it is advisable to use buffers at a neutral or slightly acidic pH and to protect the solutions from light and excessive heat. The use of chelating agents like EDTA may be considered to mitigate metal-catalyzed oxidation.
By following these guidelines, researchers and drug development professionals can minimize the degradation of this compound and ensure the reliability of their experimental results. Further in-house stability studies are recommended to establish a comprehensive stability profile for specific formulations and applications.
References
An In-depth Technical Guide to the Synthesis of N-acetyl-L-histidine Ethyl Ester
This technical guide provides a comprehensive overview of the synthesis of N-acetyl-L-histidine ethyl ester, a derivative of the amino acid L-histidine. This compound is of interest to researchers in drug development and medicinal chemistry due to its potential applications as a modified amino acid building block or a standalone therapeutic agent. This document details the experimental protocol for its synthesis, presents available quantitative data, and outlines the logical workflow of the process.
Synthesis Overview
The primary method for the synthesis of N-acetyl-L-histidine ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of N-acetyl-L-histidine with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds by the protonation of the carboxylic acid group, which increases its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent dehydration yields the desired ethyl ester.
Experimental Protocol
The following protocol is based on the methodology described in the synthesis of N-acetyl-L-histidine ethyl ester.[1]
Materials:
-
N-acetyl-L-histidine
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Dowex ion-exchange resin
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of N-acetyl-L-histidine in absolute ethanol is prepared.
-
Acid Catalysis: Concentrated sulfuric acid is carefully added to the solution as a catalyst.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 4 to 6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and ethanol.[1]
-
Solvent Removal: After the reaction is deemed complete, the excess ethanol is removed under reduced pressure using a rotary evaporator, resulting in an oily residue.[1]
-
Purification: The crude product is purified using a Dowex ion-exchange resin column.[1] The oily residue is dissolved in deionized water and loaded onto the column. The column is then eluted with deionized water.
-
Product Isolation: The fractions containing the product are collected and the water is removed by rotary evaporation to yield the purified N-acetyl-L-histidine ethyl ester as an oily film.[1]
-
Characterization: The final product is characterized by Infrared (IR) spectroscopy to confirm the presence of the ester functional group and the absence of the carboxylic acid.[1]
Quantitative Data
The following table summarizes the quantitative data available for the synthesis of N-acetyl-L-histidine ethyl ester. It is important to note that a precise yield for this synthesis has not been reported in the available literature.
| Parameter | Value | Reference |
| Starting Material | N-acetyl-L-histidine | [1] |
| Reagent | Ethanol | [1] |
| Catalyst | Sulfuric Acid | [1] |
| Reaction Time | 4 - 6 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Purification Method | Dowex ion-exchange chromatography | [1] |
| Product Form | Oily Film | [1] |
| Yield | Not Reported | |
| Purity | Not Reported |
Workflow and Diagrams
The synthesis and purification of N-acetyl-L-histidine ethyl ester follows a logical progression from starting materials to the final, purified product. This workflow is visualized in the diagram below.
Caption: Synthesis workflow for N-acetyl-L-histidine ethyl ester.
The diagram above illustrates the key stages of the synthesis, starting from the reactants and catalyst, proceeding through the reaction under reflux, followed by workup and purification, and concluding with analytical verification.
References
Spectroscopic Characterization of Ethyl L-Histidinate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for ethyl L-histidinate, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its parent compound, L-histidine, and closely related analogs.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | N-H stretching (amine and imidazole) |
| ~3100-3000 | Medium | C-H stretching (aromatic and aliphatic) |
| ~2980-2850 | Medium | C-H stretching (aliphatic - ethyl group) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1640 | Medium | N-H bending (amine) |
| ~1590 | Medium | C=C and C=N stretching (imidazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
Table 2: Predicted ¹H NMR Spectroscopy Data for this compound (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | Singlet | 1H | Imidazole C2-H |
| ~7.0 | Singlet | 1H | Imidazole C4-H |
| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ |
| ~3.9 | Triplet | 1H | α-CH |
| ~3.2 | Doublet | 2H | β-CH₂ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (ester) |
| ~135 | Imidazole C2 |
| ~130 | Imidazole C5 |
| ~118 | Imidazole C4 |
| ~62 | -O-CH₂-CH₃ |
| ~55 | α-CH |
| ~28 | β-CH₂ |
| ~14 | -O-CH₂-CH₃ |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 184.1035 | [M+H]⁺ (Molecular ion) |
| 138.0667 | [M+H - C₂H₅OH]⁺ |
| 110.0718 | [M+H - COOC₂H₅]⁺ |
| 82.0490 | Imidazole side chain fragment |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
2.1 Infrared (IR) Spectroscopy
This protocol is adapted for a solid sample using the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation: Ensure the this compound sample is dry and in a powdered form. No further preparation is typically needed for ATR-IR.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient atmosphere (H₂O and CO₂).
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterium oxide, D₂O, or deuterated chloroform, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup:
-
The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm or the residual solvent peak).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, etc.) are analyzed.
-
2.3 Mass Spectrometry (MS)
This protocol outlines the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation in positive ion mode.
-
-
Instrument Setup:
-
The analysis is performed on a mass spectrometer equipped with an ESI source.
-
The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
-
The measured m/z values can be used to confirm the elemental composition of the molecule and its fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
The Expanding Frontier of Chemical Biology: A Technical Guide to the Applications of Novel Histidine Analogues
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine, with its unique imidazole side chain, plays a pivotal role in a vast array of biological processes, from enzymatic catalysis to cellular signaling. The inherent chemical properties of histidine, including its ability to act as both a proton donor and acceptor at physiological pH and its coordination with metal ions, make it a frequent constituent of enzyme active sites and a key residue in protein-protein interactions. However, the transient and often unstable nature of post-translational modifications on histidine, such as phosphorylation, has historically presented significant challenges to their study. The advent of novel, stable histidine analogues has opened up new avenues for research, providing powerful tools to dissect complex biological pathways and develop novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of these innovative chemical probes, with a focus on stable phosphohistidine mimetics and triazole-based analogues. We present key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows to empower researchers in their quest to understand and manipulate histidine-driven biological processes.
Introduction: Overcoming the Challenges of Studying Histidine
The imidazole side chain of histidine is a versatile functional group in proteins. Its pKa is close to neutral, allowing it to function as a catalytic residue in a variety of enzymes by facilitating proton transfer.[1][2] Furthermore, histidine residues are crucial for the coordination of metal ions in metalloproteins. A particularly important but historically understudied post-translational modification (PTM) is histidine phosphorylation. Unlike the relatively stable O-phosphorylation of serine, threonine, and tyrosine, the N-P bond in phosphohistidine (pHis) is highly labile, particularly in acidic conditions, which are often used in traditional biochemical analyses.[3] This instability has made the characterization of histidine kinases and phosphatases and the elucidation of their roles in signaling pathways a formidable challenge.
To circumvent these difficulties, chemists have developed novel histidine analogues that mimic the structure and electronic properties of their natural counterparts but with enhanced stability. These analogues serve as invaluable tools for a range of applications, including:
-
Probing Signaling Pathways: Stable pHis analogues enable the study of histidine phosphorylation-dependent signaling cascades, such as those mediated by the NME (Non-metastatic cells) family of kinases.[4]
-
Developing Novel Therapeutics: Histidine analogues can be designed as inhibitors of enzymes that have histidine in their active sites or are involved in histidine metabolism.
-
Protein Engineering and Bioconjugation: The incorporation of histidine analogues with unique chemical handles into proteins allows for site-specific modification and the introduction of novel functionalities.[5][6]
-
Generating Specific Antibodies: Stable pHis mimetics can be used as haptens to generate antibodies that specifically recognize phosphohistidine, a critical tool for its detection and study.[3]
This guide will delve into two major classes of novel histidine analogues: stable phosphohistidine analogues and triazole-based histidine analogues, providing the necessary technical details for their application in research and drug development.
Stable Phosphohistidine Analogues: Illuminating a Hidden Signaling World
The study of histidine phosphorylation has been revolutionized by the development of stable analogues that are resistant to hydrolysis. Among the most successful are those based on a triazole ring, such as phosphoryltriazolylalanine (pTza).[3] These analogues replace the labile N-P bond of phosphohistidine with a stable C-P bond, while maintaining a similar geometry and charge distribution.
Applications in Kinase Signaling
The NME family of proteins, particularly NME1 and NME2, are the first identified mammalian protein histidine kinases.[7] They play crucial roles in a variety of cellular processes, including proliferation, differentiation, and metastasis.[8] Stable pHis analogues have been instrumental in elucidating the function of these kinases.
Data Presentation: Quantitative Analysis of a Phosphohistidine-Specific Antibody
A key application of stable pHis analogues is the generation of antibodies that can specifically recognize phosphohistidine. The table below presents the binding affinities (KD) of a humanized monoclonal antibody (hSC44) and its engineered variant (hSC44.20) for a peptide containing the stable 3-pHis analogue, 3-pTza, and the native 3-pHis.[5] This data highlights the successful engineering of an antibody with high affinity for the native post-translational modification.
| Antibody Variant | Ligand | Binding Affinity (KD) in nM |
| rSC44-8 | AGAG-3-pTza -AGAG | 0.24 |
| rSC44-8 | AGAG-3-pHis -AGAG | 18 |
| hSC44 | AGAG-3-pTza -AGAG | 1.5 |
| hSC44 | AGAG-3-pHis -AGAG | 20.1 |
| hSC44.20 | AGAG-3-pTza -AGAG | 0.9 |
| hSC44.20 | AGAG-3-pHis -AGAG | 2.1 |
Mandatory Visualization: NME1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the histidine kinase NME1. NME1 autophosphorylates on a histidine residue and can then transfer this phosphate to downstream protein substrates, influencing processes like cancer metastasis. Stable pHis analogues are used to study the activity of NME1 and identify its substrates.
Caption: Simplified NME1 signaling pathway.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Phosphohistidine Analogue Peptide
This protocol provides a general framework for the manual Fmoc-based solid-phase synthesis of a peptide containing a stable phosphohistidine analogue, such as Fmoc-pTza.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-pTza (or other stable pHis analogue)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating the Fmoc-pTza at the desired position.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Mandatory Visualization: Experimental Workflow for Antibody Production
The following diagram outlines the workflow for generating phosphohistidine-specific antibodies using a peptide synthesized with a stable pHis analogue.
Caption: Antibody production workflow.
Triazole-Based Histidine Analogues: Tools for Protein Engineering and Drug Discovery
Another important class of histidine analogues replaces the imidazole ring with a 1,2,3-triazole ring. These analogues, such as β-(1,2,3-triazol-4-yl)-dl-alanine, can be incorporated into proteins in vivo using histidine-auxotrophic bacterial strains.[6][9] This allows for the production of proteins with modified properties, as the triazole ring has different electronic and hydrogen-bonding characteristics compared to imidazole.
Applications in Enzyme Inhibition and Drug Design
The unique properties of the triazole ring can be exploited to design potent and selective enzyme inhibitors. While specific quantitative data for triazole-based histidine analogues as enzyme inhibitors is still emerging in the literature, the broader class of triazole-containing compounds has shown significant promise in drug discovery. For example, various triazole derivatives have demonstrated potent anticancer activity.
Data Presentation: Anticancer Activity of Triazole Derivatives
The following table presents the IC50 values of exemplary triazole-containing compounds against different cancer cell lines. While not direct histidine analogues, this data illustrates the potential of the triazole moiety in designing biologically active molecules.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6af | MCF-7 (Breast Cancer) | 2.61 | [10] |
| 6cf | MCF-7 (Breast Cancer) | 5.71 | [10] |
| 6cf | 4T1 (Breast Cancer) | 8.71 | [10] |
| 8i | DU145 (Prostate Cancer) | 0.0372 | [11] |
| 8h | DU145 (Prostate Cancer) | 0.0948 | [11] |
Experimental Protocol: In Vivo Incorporation of a Triazole-Based Histidine Analogue
This protocol outlines the general procedure for incorporating β-(1,2,3-triazol-4-yl)-dl-alanine into a target protein using a histidine-auxotrophic E. coli strain.
Materials:
-
Histidine-auxotrophic E. coli strain (e.g., UTH780)
-
Expression vector containing the gene of interest
-
Minimal media (M9) supplemented with glucose and essential amino acids (except histidine)
-
β-(1,2,3-triazol-4-yl)-dl-alanine
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Luria-Bertani (LB) agar plates with appropriate antibiotic
-
Shaking incubator
-
Centrifuge
-
Cell lysis buffer
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
Transformation: Transform the expression vector into the histidine-auxotrophic E. coli strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into minimal media supplemented with all essential amino acids, including a limiting amount of histidine, and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Induction and Analogue Incorporation:
-
Inoculate a larger volume of minimal media (supplemented with all essential amino acids except histidine) with the overnight culture.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Simultaneously, add β-(1,2,3-triazol-4-yl)-dl-alanine to the culture medium. The optimal concentration should be determined empirically.
-
Continue to grow the culture for an additional 3-4 hours at 30°C.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Protein Purification and Analysis:
-
Purify the target protein from the clarified lysate using an appropriate chromatography method.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
Use mass spectrometry to confirm the incorporation of the histidine analogue.
-
Mandatory Visualization: Logical Relationship of In Vivo Incorporation
This diagram illustrates the logical flow of incorporating an unnatural amino acid, such as a triazole-based histidine analogue, into a protein in a histidine-auxotrophic organism.
Caption: In vivo incorporation workflow.
Future Directions and Conclusion
The development of novel histidine analogues has already had a significant impact on our ability to study complex biological systems. The future of this field is bright, with several exciting avenues for further exploration:
-
Expansion of the Chemical Toolbox: The design and synthesis of new histidine analogues with diverse functionalities will continue to provide researchers with more sophisticated tools for probing biological processes. This includes the development of photo-crosslinkable or bio-orthogonal analogues for identifying protein-protein interactions.
-
Clinical Translation: As our understanding of the roles of histidine phosphorylation and other histidine-dependent processes in disease grows, so too will the potential for translating these findings into new diagnostic and therapeutic strategies. Histidine kinase inhibitors, for example, represent a promising class of anticancer agents.
-
Advanced Protein Engineering: The ability to site-specifically incorporate a wide range of histidine analogues into proteins will enable the creation of novel biocatalysts, therapeutic proteins with enhanced stability and activity, and new biomaterials.
References
- 1. biorxiv.org [biorxiv.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using phage display for rational engineering of a higher affinity humanized 3’ phosphohistidine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 1- and 3-Phosphohistidine (pHis) Protein Modification Using Model Enzymes Expressed in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential Functional Roles of NME1 Histidine Kinase Activity in Neuroblastoma Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. The relationship of NM23 (NME) metastasis suppressor histidine phosphorylation to its nucleoside diphosphate kinase, histidine protein kinase and motility suppression activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. cgp.iiarjournals.org [cgp.iiarjournals.org]
Foundational Research on Histidine Derivatives in Biochemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-histidine, an essential amino acid, serves as a crucial precursor to a variety of biochemically significant derivatives. Its unique imidazole side chain, with a pKa near physiological pH, imparts versatile properties including proton buffering, metal ion chelation, and catalytic activity in enzymes.[1] This technical guide provides an in-depth exploration of the foundational research on key histidine derivatives, including the neurotransmitter histamine, the antioxidant dipeptide carnosine, and the potent antioxidant ergothioneine. The guide details their biosynthesis, physiological roles, and the signaling pathways they modulate. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for their synthesis and analysis, and visual representations of key biochemical pathways to serve as a comprehensive resource for researchers and professionals in biochemistry and drug development.
Introduction to Histidine and its Derivatives
Histidine is an essential amino acid, meaning it cannot be synthesized de novo in humans and must be obtained through diet.[2] Its imidazole side chain allows it to act as both a proton donor and acceptor at physiological pH, making it a key component in the active sites of many enzymes and in pH buffering.[1] Beyond its role in protein synthesis, histidine is the metabolic precursor to several vital bioactive molecules.
-
Histamine: A biogenic amine synthesized via decarboxylation of histidine. It is a potent mediator of immune responses, allergic reactions, and gastric acid secretion, and also functions as a neurotransmitter.
-
Carnosine: A dipeptide composed of β-alanine and histidine, found in high concentrations in muscle and brain tissue. It exhibits significant antioxidant and pH-buffering capabilities.
-
Ergothioneine: A sulfur-containing derivative of histidine, is a potent antioxidant that the human body cannot synthesize. It is obtained from dietary sources and is actively transported into cells, suggesting important physiological roles.[3][4]
This guide will delve into the core biochemical principles of these derivatives, providing quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding and further research.
Quantitative Data on Histidine Derivatives and Associated Enzymes
A summary of key quantitative data is presented in the tables below to provide a comparative overview of the biochemical properties of histidine derivatives and the enzymes involved in their metabolism.
Table 1: Enzyme Kinetic Parameters for Histidine Derivative Biosynthesis
| Enzyme | Substrate(s) | Km | Vmax | Organism/Source |
| Histidine Decarboxylase | L-Histidine | 0.11 mM | 2.5 µmol/min/mg | Morganella morganii |
| Carnosine Synthase | L-Histidine | 7.7 mM | 1.3 nmol/min/mg | Chick pectoral muscle |
| β-Alanine | 0.8 mM | 1.3 nmol/min/mg | Chick pectoral muscle | |
| EgtD (Ergothioneine Biosynthesis) | L-Histidine | 1.4 mM | 1.8 µmol/min/mg | Mycobacterium smegmatis |
| S-adenosyl methionine | 0.5 mM | 1.8 µmol/min/mg | Mycobacterium smegmatis |
Table 2: Binding Affinities of Histamine for its Receptors
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Species |
| H1 Receptor | Histamine | 20 | 10-100 | Human |
| Mepyramine | 0.5-2.0 | Human | ||
| H2 Receptor | Histamine | 40 | 200-1000 | Human |
| Cimetidine | 100 | Human | ||
| H3 Receptor | Histamine | 1.0-5.0 | 0.5-2.0 | Human |
| (R)-α-Methylhistamine | 0.4-2.0 | Human | ||
| H4 Receptor | Histamine | 5.0-20 | 10-50 | Human |
| JNJ7777120 | 10-30 | Human |
Signaling Pathways of Histidine Derivatives
Histidine derivatives modulate a variety of critical signaling pathways. Visual representations of these pathways are provided below using the DOT language for Graphviz.
Histamine Signaling Pathways
Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[5]
Caption: Signaling pathways of the four histamine receptor subtypes.
Ergothioneine and the Keap1-Nrf2 Antioxidant Response Pathway
Ergothioneine is known to activate the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.
Caption: Ergothioneine-mediated activation of the Keap1-Nrf2 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of histidine derivatives.
Synthesis of L-Carnosine
This protocol describes a chemical synthesis method for L-carnosine.
Materials:
-
β-Alanine
-
Phthalic anhydride
-
Organic amine catalyst (e.g., triethylamine)
-
Non-polar solvent (e.g., toluene)
-
Chlorinating agent (e.g., thionyl chloride)
-
L-Histidine
-
Hexamethyldisilazane or trimethylchlorosilane
-
Hydrazine hydrate
-
Appropriate glassware and purification apparatus (e.g., rotary evaporator, crystallization dishes, filtration setup)
Procedure:
-
Protection of β-Alanine: Dissolve β-alanine in a non-polar solvent. Add phthalic anhydride and an organic amine catalyst. Reflux the mixture to form phthaloyl-β-alanine. Recrystallize the product from water.
-
Activation of Protected β-Alanine: Dissolve the phthaloyl-β-alanine in a suitable solvent and react it with a chlorinating agent to synthesize phthaloyl-β-alanyl chloride.
-
Protection of L-Histidine: React L-histidine with hexamethyldisilazane or trimethylchlorosilane to protect the reactive groups and form L-histidine trimethylsilane.
-
Coupling Reaction: React the L-histidine trimethylsilane with phthaloyl-β-alanyl chloride. The protecting groups are subsequently removed by the addition of water to yield the hydrochloride product.
-
Neutralization and Deprotection: Neutralize the hydrochloride product with an alkaline reagent. The resulting product is then treated with hydrazine hydrate to remove the phthaloyl group, yielding crude L-carnosine.
-
Purification: Purify the crude L-carnosine by recrystallization to obtain the final product.
Quantification of Histamine in Biological Samples by HPLC
This protocol outlines a method for the quantification of histamine in biological samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[6][7]
Materials:
-
Perchloric acid (0.4 M)
-
o-phthalaldehyde (OPA)
-
2-mercaptoethanol
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Histamine standard solutions
-
Biological sample (e.g., fish tissue)
Procedure:
-
Sample Extraction: Homogenize the biological sample in 0.4 M perchloric acid. Centrifuge the homogenate and filter the supernatant to obtain the extract.
-
Derivatization: Mix the sample extract or histamine standard with OPA and 2-mercaptoethanol to form a fluorescent derivative.
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Use an appropriate mobile phase gradient for separation. Detect the fluorescent derivative using a fluorescence detector.
-
Quantification: Construct a standard curve using the peak areas of the histamine standards. Determine the concentration of histamine in the sample by comparing its peak area to the standard curve.
Analysis of MAPK Pathway Activation by Western Blot
This protocol describes the analysis of the phosphorylation status of MAP kinases (e.g., ERK, p38) as an indicator of pathway activation.[4]
Materials:
-
Cell culture reagents
-
Stimulant (e.g., histamine, ergothioneine)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the MAPK of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency. Treat the cells with the stimulant for the desired time. Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the MAPK or a housekeeping protein (e.g., β-actin). Quantify the band intensities to determine the relative phosphorylation level.
Conclusion
The derivatives of histidine play multifaceted and crucial roles in biochemistry and human physiology. From the rapid signaling of histamine in immunity and neurotransmission to the protective antioxidant functions of carnosine and ergothioneine, these molecules are of significant interest to researchers and drug development professionals. This guide has provided a foundational overview of their biochemistry, presenting key quantitative data, detailed signaling pathways, and practical experimental protocols. A thorough understanding of these fundamental principles is essential for harnessing the therapeutic potential of these fascinating molecules and for developing novel interventions for a range of diseases. Further research into the precise mechanisms of action and the full spectrum of the physiological roles of these histidine derivatives will undoubtedly open new avenues for scientific discovery and therapeutic innovation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. scispace.com [scispace.com]
- 7. Structure of mycobacterial ergothioneine-biosynthesis C-S lyase EgtE - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Histidine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a crucial amino acid in many peptides and proteins, playing a significant role in biological function due to its unique imidazole side chain, which can act as both a proton donor and acceptor at physiological pH. However, the incorporation of histidine during solid-phase peptide synthesis (SPPS) presents several challenges, including racemization and side reactions involving the imidazole ring. This document provides a detailed overview of the appropriate methodologies for incorporating histidine in SPPS, with a focus on the standard, recommended derivatives.
It is a common misconception that readily available derivatives such as ethyl L-histidinate can be directly used in standard Fmoc-based SPPS protocols. This application note clarifies why such derivatives are unsuitable and details the correct procedures using appropriately protected histidine building blocks.
Why this compound is Not Used in Standard SPPS
Solid-phase peptide synthesis relies on the sequential addition of Nα-protected amino acids to a growing peptide chain that is anchored to a solid support. A key step in each cycle is the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond with the free N-terminus of the resin-bound peptide.
This compound, having its C-terminal carboxylic acid protected as an ethyl ester, is fundamentally incompatible with this process. The ethyl ester prevents the necessary activation of the carboxyl group, thus inhibiting peptide bond formation. While it is theoretically possible to hydrolyze the ester prior to coupling, this would add an extra, often inefficient, step to the synthesis and is not a practical approach in a standard SPPS workflow. The standard and most efficient method is to use an Nα-protected amino acid with a free carboxylic acid.
Recommended Method: Use of Nα-Fmoc-N(im)-trityl-L-histidine
The most widely accepted and effective method for introducing histidine in Fmoc-based SPPS is through the use of Nα-Fmoc-N(im)-trityl-L-histidine . This derivative addresses the primary challenges associated with histidine incorporation:
-
Nα-Fmoc protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, preventing self-polymerization and allowing for controlled, stepwise peptide elongation. It is readily removed with a mild base, typically piperidine in DMF.
-
N(im)-trityl (Trt) protection: The trityl group on the imidazole side chain prevents undesirable side reactions.[1] The bulky nature of the Trt group also helps to suppress racemization of the α-carbon during the activation step, a significant issue with histidine.[1] This protecting group is stable to the basic conditions used for Fmoc removal but is cleaved under the strongly acidic conditions of the final cleavage from the resin.
Quantitative Data Summary
The following table summarizes typical performance data when using Nα-Fmoc-N(im)-trityl-L-histidine in SPPS.
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | >99% | Standard coupling reagents (e.g., HBTU/HOBt, DIC/Oxyma) |
| Racemization | <1% | Use of bulky side-chain protection (e.g., Trityl) |
| Purity of Crude Peptide | Sequence-dependent | Generally high, with minimal side-product formation |
| Overall Yield | Sequence-dependent | Favorable due to high coupling efficiency and purity |
Experimental Protocols
General SPPS Workflow for Histidine Incorporation
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol for Coupling of Nα-Fmoc-N(im)-trityl-L-histidine
This protocol assumes a standard manual or automated solid-phase peptide synthesis setup.
Materials:
-
Nα-Fmoc-N(im)-trityl-L-histidine
-
Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Preparation of the Coupling Solution:
-
In a separate vessel, dissolve Nα-Fmoc-N(im)-trityl-L-histidine (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/Oxyma, in slight excess to the amino acid) in DMF.
-
Add DIPEA (2 equivalents for HBTU/HOBt activation) to the solution and pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all protecting groups are removed.
Materials:
-
Cleavage cocktail: A mixture of trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail for peptides containing Trp, Met, or Cys is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides with Arg, other scavengers like 1,2-ethanedithiol (EDT) may be added.
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationship of Histidine Protection in SPPS
The following diagram illustrates the rationale behind the protection strategy for histidine in Fmoc-SPPS.
Conclusion
While this compound may have applications in other areas of organic chemistry, it is not a suitable building block for direct use in standard solid-phase peptide synthesis. The protection of the C-terminal carboxylic acid as an ethyl ester prevents its necessary activation for peptide bond formation. The established and recommended method for incorporating histidine in SPPS is the use of Nα-Fmoc-N(im)-trityl-L-histidine, which effectively prevents side reactions and minimizes racemization. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize histidine-containing peptides with high purity and yield.
References
Application Notes and Protocols for Coupling Ethyl L-Histidinate in Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the protocols for incorporating ethyl L-histidinate into peptide chains. This document outlines various coupling methodologies, addresses common challenges such as racemization, and presents quantitative data to aid in the selection of the most appropriate protocol for your research needs.
Introduction
The incorporation of histidine and its derivatives, such as this compound, into peptide sequences is a critical step in the synthesis of many biologically active peptides and peptidomimetics. The unique properties of the imidazole side chain of histidine contribute significantly to the structure, function, and therapeutic efficacy of these molecules. However, the coupling of histidine residues is often challenging due to a high propensity for racemization and other side reactions. The choice of coupling reagent, solvent, and side-chain protecting group is therefore crucial for achieving high yields and maintaining the stereochemical integrity of the final peptide.
This document details protocols for the efficient and low-racemization coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is a critical factor in minimizing racemization during the incorporation of histidine derivatives. The following table summarizes the performance of common coupling reagents in terms of their efficiency and the degree of racemization observed when coupling Nα-Fmoc-protected histidine with a trityl (Trt) side-chain protection.
| Coupling Reagent/Additive | Activation Method | Typical Coupling Time | Racemization Level (% D-isomer) | Coupling Efficiency | Key Considerations |
| HATU/DIPEA | Uronium/Aminium Salt | 5 - 60 min | Low | High | Fast and efficient, but can be expensive. Pre-activation should be minimized. |
| HBTU/DIPEA | Uronium/Aminium Salt | 15 - 60 min | Low to Moderate | High | A common and effective reagent, slightly more prone to racemization than HATU. |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Moderate | Good to High | Cost-effective, but generally slower and with a higher risk of racemization compared to uronium/aminium salts.[1][2] |
| DEPBT/DIPEA | Phosphonium Salt | 1 - 3 hours | Very Low | High | Excellent for minimizing racemization, particularly with sensitive amino acids like histidine.[3][4] |
| PyBOP/DIPEA | Phosphonium Salt | 15 - 60 min | Low to Moderate | High | Similar in performance to HBTU. |
Note: Racemization levels and coupling times can vary depending on the specific amino acid sequence, solvent, temperature, and other reaction conditions. DIPEA (N,N-Diisopropylethylamine) is a commonly used base.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocols
Materials and Reagents:
-
Fmoc-His(Trt)-OH or other appropriately protected this compound precursor
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (HATU, HBTU, DIC, DEPBT)
-
Additives (HOBt)
-
Base (DIPEA)
-
Washing solvents (DMF, DCM, Isopropanol)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Syringe for manual synthesis or an automated peptide synthesizer
Protocol 1: HATU-Mediated Coupling of Fmoc-His(Trt)-OH
This protocol is recommended for its high efficiency and low racemization.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Crucially, add this activation mixture to the resin immediately after preparation to minimize pre-activation time and reduce the risk of racemization.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF).[5]
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: DIC/HOBt-Mediated Coupling of Fmoc-His(Trt)-OH
This is a more cost-effective, though potentially slower, method.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the HATU protocol.
-
Coupling:
-
Suspend the deprotected resin in DMF.
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add DIC (3 eq.) to the reaction mixture.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 5-7 of the HATU protocol.
Solution-Phase Peptide Synthesis Protocol
Protocol 3: DEPBT-Mediated Coupling of this compound
This protocol is ideal for solution-phase synthesis where minimizing racemization is paramount.
-
Reactant Preparation: In a round-bottom flask, dissolve the N-terminally protected peptide (1 eq.) and this compound hydrochloride (1.1 eq.) in an appropriate solvent such as DMF or a mixture of DMF and DCM.
-
Base Addition: Add DIPEA (2.2 eq.) to the solution to neutralize the hydrochloride salt and create a basic environment for the coupling reaction.
-
Coupling Reagent Addition: Add DEPBT (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel to obtain the desired product.
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Mechanism of Histidine Racemization during Coupling
Caption: Simplified mechanism of racemization via an oxazolone intermediate.
Logical Relationship of Factors Affecting Histidine Coupling
Caption: Key factors influencing the outcome of histidine coupling reactions.
References
Application of Histidine Modification in Protein Studies: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and manipulating protein structure and function is paramount. The amino acid histidine, with its unique imidazole side chain, offers a versatile target for chemical modification and labeling. This document provides detailed application notes and protocols for the modification of histidine residues in proteins, with a focus on labeling of poly-histidine tags and the general chemical modification of histidine.
While direct applications of ethyl l-histidinate in protein modification studies are not extensively documented in readily available literature, the broader field of histidine modification provides a wealth of techniques crucial for advancing biochemical and pharmaceutical research. Histidine's imidazole ring, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a key player in enzyme catalysis, metal ion binding, and protein-protein interactions.[1][2] This unique reactivity also makes it a prime target for specific chemical modifications.
I. Fluorescent Labeling of Poly-Histidine Tags
The poly-histidine tag (His-tag) is a widely used tool for protein purification.[3] This same tag can be exploited for site-specific labeling of proteins with fluorescent probes, enabling studies of protein localization, interaction, and conformational changes. A prevalent method involves the use of metal-chelating fluorescent probes, such as those based on nitrilotriacetic acid (NTA).[4][5][6]
Principle
The principle behind this technique lies in the strong and specific interaction between the His-tag and a metal ion (commonly Ni²⁺) chelated by the NTA group on the fluorescent probe.[4][5] By using multivalent NTA constructs (e.g., tris-NTA), a high-affinity and stable interaction with the His-tag can be achieved, leading to efficient and specific labeling.[4][7]
Experimental Protocol: Fluorescent Labeling of a His-Tagged Protein with a Tris-NTA-Fluorophore Conjugate
This protocol is adapted from established methods for labeling His-tagged proteins.[4]
Materials:
-
His-tagged protein of interest (10-20 µM in a suitable buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Tris-NTA-fluorophore conjugate (e.g., OG488-tris-NTA) at a 1.5-fold molar excess to the protein
-
Labeling Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5
-
Size-exclusion chromatography (SEC) column (e.g., Superdex 200)
-
Spectrophotometer or fluorometer for quantification
Procedure:
-
Incubation: Mix the His-tagged protein with the tris-NTA-fluorophore conjugate in the labeling buffer. Incubate the mixture for 20 minutes at room temperature to allow for complex formation.[4]
-
Removal of Excess Probe: Separate the labeled protein from the unbound fluorescent probe using a size-exclusion chromatography column.[4]
-
Quantification and Analysis: Monitor the elution from the SEC column by measuring absorbance at 280 nm (for protein) and the excitation/emission wavelengths of the fluorophore. The degree of labeling can be determined spectrophotometrically.
Quantitative Data Summary
The following table summarizes typical binding affinities and kinetic parameters for NTA-based probes binding to His-tagged proteins.
| Probe | His-tag Length | Binding Affinity (Kd) | Complex Lifetime | Reference |
| NTA₂-BM | His₁₀ | 5.0 µM | Kinetically stable for at least a week at 4°C | [5] |
| Tris-NTA conjugates | Oligohistidine | Subnanomolar | > 1 hour | [4] |
Experimental Workflow for His-Tag Labeling
Caption: Workflow for fluorescently labeling a His-tagged protein.
II. Chemical Modification of Histidine Residues
Beyond His-tags, individual histidine residues within a protein sequence can be chemically modified to probe their function. These modifications can introduce spectroscopic probes, crosslinkers, or other functional groups.
Modification with 4-Hydroxynonenal (HNE)
4-Hydroxynonenal, a product of lipid peroxidation, is known to react with histidine residues in proteins.[8] This modification can be used to study the effects of oxidative stress on protein function.
Principle
The reaction involves a Michael-type addition of the imidazole nitrogen of histidine to the α,β-unsaturated bond of HNE.[8]
Experimental Protocol: Modification of Insulin with HNE
This protocol is based on the study of HNE modification of insulin.[8]
Materials:
-
Insulin
-
4-Hydroxynonenal (HNE)
-
Sodium borohydride (NaBH₄) (optional, for stabilization and introduction of a radiolabel)
-
Phosphate buffer
-
Dialysis tubing or centrifugal filters for buffer exchange
Procedure:
-
Reaction: Incubate insulin with HNE in a phosphate buffer at a controlled temperature. The reaction time and HNE concentration may need to be optimized depending on the protein.
-
Reduction (Optional): To stabilize the adduct and introduce a radioactive label for quantification, the HNE-modified protein can be treated with NaB[³H]H₄.[8]
-
Removal of Excess Reagents: Remove unreacted HNE and other small molecules by dialysis or buffer exchange.
-
Analysis: The extent of modification can be determined by amino acid analysis, looking for the loss of histidine residues, or by quantifying the incorporated radioactivity.[8]
Quantitative Analysis of Histidine Modification by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying and quantifying post-translational modifications, including the chemical modification of histidine residues.[9][10][11][12][13]
General Workflow:
-
Protein Digestion: The modified protein is digested into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify peptides and their modifications. The site of modification can be pinpointed by the mass shift of the fragment ions. Quantitative analysis can be performed using label-free or label-based methods.[10][11][13]
Logical Relationship of Histidine Modification Analysis
Caption: General workflow for analyzing histidine modifications by mass spectrometry.
III. Role of Histidine in Protein Stability and Formulation
Histidine is frequently used as a buffering agent in protein-based pharmaceutical formulations due to its pKa being close to physiological pH.[14][15] Its role extends beyond buffering; it can also act as a stabilizer, cryo/lyo-protectant, and antioxidant. Understanding the interactions of histidine with proteins is crucial for developing stable and effective biotherapeutics.
Experimental Approaches to Study Histidine-Protein Interactions
-
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can provide insights into the molecular-level interactions between histidine and protein residues, helping to understand how histidine contributes to protein stability.[14][15]
-
Spectroscopic Techniques: Techniques such as circular dichroism (CD) and fluorescence spectroscopy can be used to monitor changes in protein conformation and stability in the presence of varying concentrations of histidine.
-
Calorimetry: Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) can be employed to measure the thermodynamics of histidine binding to proteins and the effects on thermal stability.
Signaling Pathway of Histidine's Stabilizing Effect
References
- 1. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Highly selective chemical modification of poly-His tagged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-specific Fluorescent Labeling of Poly-histidine Sequences Using a Metal-chelating Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Modification of histidine residues in proteins by reaction with 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 10. med.upenn.edu [med.upenn.edu]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
ethyl l-histidinate as a reagent for histidine-specific bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a relatively low-abundance amino acid with a unique imidazole side chain, making it an attractive target for selective protein modification.[1] Its distinct properties, such as its role in enzyme catalysis, metal ion coordination, and protein-protein interactions, render histidine-specific bioconjugation a valuable tool for developing antibody-drug conjugates (ADCs), creating novel protein therapeutics, and studying protein function.[1][2][3][4] While various methods for bioconjugation targeting lysine and cysteine residues are well-established, techniques for selectively modifying histidine are continually emerging and expanding the capabilities of protein chemists.[1][5][6][7]
This document provides an overview of a modern approach to histidine-specific bioconjugation, focusing on the visible-light-promoted thioacetal activation method. While the user inquired about ethyl L-histidinate as a reagent, current literature does not support its use as a direct reagent for modifying histidine residues on proteins. Instead, this compound, an ester of histidine, is more commonly utilized as a building block in peptide synthesis or as a competitive inhibitor in binding assays. The following sections detail a proven method for histidine modification, complete with protocols and quantitative data.
Visible-Light-Promoted Thioacetal Activation for Histidine Bioconjugation
A novel and efficient method for histidine-specific modification involves the use of thioacetal derivatives that, upon activation by visible light in the presence of a photosensitizer, generate an electrophilic thionium intermediate.[1][5][6] This intermediate then selectively reacts with the imidazole side chain of histidine residues. This technique offers high selectivity and biocompatibility, allowing for the modification of proteins in complex biological mixtures and even on cell lysates.[1][5][6][7]
Reaction Workflow
Caption: Experimental workflow for visible-light-promoted histidine bioconjugation.
Signaling Pathway Analogy
While not a traditional signaling pathway, the chemical reaction mechanism can be visualized in a similar manner, illustrating the flow of activation and reaction.
Caption: Reaction mechanism for thioacetal activation and histidine conjugation.
Experimental Protocols
Materials
-
Protein of interest containing surface-accessible histidine residues
-
Thioacetal probe (e.g., synthesized as described in Wan et al., 2022)
-
Photosensitizer (e.g., Rose Bengal)
-
Phosphate buffer (pH 7.4)
-
Blue LED light source (e.g., 10 W, 450 nm)
-
Standard laboratory equipment for protein analysis (e.g., SDS-PAGE, mass spectrometer)
Protocol for Histidine-Specific Labeling of a Purified Protein
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare a solution of the target protein at a final concentration of 10 µM in phosphate buffer (pH 7.4).
-
Add the thioacetal probe to a final concentration of 200 µM.
-
Add the photosensitizer (e.g., Rose Bengal) to a final concentration of 1-5% (w/v).
-
The total reaction volume can be adjusted as needed (e.g., 50-100 µL).
-
-
Incubation and Irradiation:
-
Incubate the reaction mixture at 37°C.
-
Irradiate the mixture with a blue LED light (10 W, 450 nm) for a specified duration (e.g., 2 hours). For control experiments, prepare identical samples to be incubated in the dark.
-
-
Analysis of Labeling:
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE. If the thioacetal probe contains a fluorescent tag, visualize the gel using an appropriate fluorescence scanner.
-
Confirm the modification and determine the labeling efficiency using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol for Proteome-Wide Histidine Profiling in Cell Lysate
-
Cell Lysate Preparation:
-
Harvest cells (e.g., MCF7) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Labeling Reaction in Lysate:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in phosphate buffer (pH 7.4).
-
Add the thioacetal probe (often one functionalized with a biotin or alkyne handle for enrichment) to a final concentration of 200 µM.
-
Add the photosensitizer to the recommended final concentration.
-
Irradiate the lysate under the same conditions as for the purified protein (37°C, blue LED light, 2 hours).
-
-
Enrichment and Identification of Labeled Proteins (for biotinylated probes):
-
Following the labeling reaction, add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Identify the enriched proteins using standard proteomics workflows (e.g., in-solution digestion followed by LC-MS/MS).
-
Quantitative Data Summary
The efficiency of histidine modification can be influenced by factors such as pH, probe concentration, and light exposure. The following tables summarize representative quantitative data from studies utilizing thioacetal probes for histidine labeling.
Table 1: Effect of pH on Labeling Efficiency
| pH | Relative Labeling Efficiency (%) |
| 5.0 | ~20 |
| 6.0 | ~50 |
| 7.0 | ~90 |
| 7.4 | 100 |
| 8.0 | ~95 |
| 9.0 | ~80 |
Data are generalized from trends observed in publications such as Wan et al., 2022.
Table 2: Dose-Dependent Labeling with Thioacetal Probe
| Probe Concentration (µM) | Relative Labeling Efficiency (%) |
| 0 | 0 |
| 50 | ~30 |
| 100 | ~60 |
| 200 | 100 |
| 400 | ~105 |
Efficiency is relative to the labeling achieved at 200 µM probe concentration.
Applications in Drug Development and Research
-
Antibody-Drug Conjugates (ADCs): The development of ADCs with a defined drug-to-antibody ratio (DAR) is crucial for their therapeutic efficacy. Histidine-specific conjugation provides an alternative to lysine- and cysteine-based methods, potentially leading to more homogeneous and stable ADCs.
-
Protein-Protein Interaction Studies: By attaching probes to specific histidine residues, it is possible to study protein interactions and conformational changes.[1]
-
Enzyme Active Site Probing: Histidine is frequently found in the active sites of enzymes.[3][8] Specific labeling of these residues can help in understanding enzyme mechanisms and in the development of targeted inhibitors.
-
Proteome Profiling: This method has been used to identify and profile reactive and exposed histidine-containing proteins in cell lysates, providing insights into their roles in cellular processes.[1][5][6][7] In one study, 78 histidine-containing proteins, many involved in metal accumulation in brain-related diseases, were significantly enriched.[1][5][6][7]
Conclusion
The visible-light-promoted activation of thioacetals is a robust and selective method for the bioconjugation of histidine residues on proteins.[1][9] This technique offers a valuable addition to the toolbox of protein chemists and drug developers, enabling a wide range of applications from fundamental protein research to the creation of next-generation protein therapeutics. While this compound is not a direct reagent for this purpose, the principles of selective amino acid modification continue to drive innovation in bioconjugation chemistry.
References
- 1. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 5. [PDF] Histidine-specific bioconjugation via visible-light-promoted thioacetal activation | Semantic Scholar [semanticscholar.org]
- 6. Histidine-specific bioconjugation via visible-light-promoted thioacetal activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Introducing Histidine Residues Using Ethyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a unique amino acid critical to the structure and function of many proteins and peptides, participating in enzyme catalysis, metal ion coordination, and proton transport.[1] The ability to introduce histidine residues at specific positions within a peptide or protein is a valuable tool in drug development, protein engineering, and biological research. Ethyl L-histidinate, an ester-protected form of L-histidine, serves as a key building block in these synthetic strategies, primarily through solution-phase peptide synthesis and N-terminal modification of existing biomolecules.
These application notes provide detailed protocols for two primary methods of incorporating histidine residues using this compound, complete with quantitative data summaries and workflow diagrams to guide researchers in their experimental design.
Method 1: Solution-Phase Dipeptide Synthesis
Solution-phase peptide synthesis (SPPS) is a classical and versatile method for creating short peptides.[2] In this approach, amino acids are sequentially coupled in a homogenous reaction mixture. This compound is particularly useful here as its C-terminal carboxyl group is protected as an ethyl ester, preventing self-polymerization and directing the reaction to its free α-amino group.[2]
Experimental Protocol: Synthesis of a Dipeptide (e.g., X-His)
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Alanine) to this compound dihydrochloride using a carbodiimide coupling reagent.
Materials:
-
N-α-Boc-protected amino acid (e.g., Boc-L-Alanine)
-
This compound dihydrochloride
-
Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)[3]
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[3][4]
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Thin Layer Chromatography (TLC) supplies
-
Silica Gel for column chromatography
Procedure:
-
Preparation of this compound Free Base:
-
Dissolve this compound dihydrochloride (1.0 eq) in a minimal amount of cold water.
-
While stirring in an ice bath, slowly add a saturated solution of sodium bicarbonate or a slight excess of TEA (2.2 eq) to neutralize the hydrochloride salts and generate the free base.
-
Extract the aqueous solution three times with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the this compound free base as an oil. Proceed immediately to the next step.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-α-Boc-protected amino acid (1.0 eq) and the coupling reagent (e.g., TBTU, 1.1 eq) in anhydrous DCM.[3]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base (e.g., DIPEA, 2.0 eq) to the mixture.
-
Allow the activation to proceed for 15-20 minutes at 0°C.
-
-
Coupling Reaction:
-
Dissolve the prepared this compound free base (1.0 eq) in anhydrous DCM.
-
Slowly add this solution to the activated amino acid mixture from Step 2.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[3]
-
Monitor the reaction progress using TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude dipeptide ester by silica gel column chromatography using an appropriate solvent gradient (e.g., DCM/Methanol).
-
-
Final Deprotection (Optional):
-
To remove the N-terminal Boc group, dissolve the purified dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) and stir for 1 hour at room temperature.[5]
-
To remove the C-terminal ethyl ester, perform saponification using a base like sodium hydroxide in an alcohol/water mixture.
-
Quantitative Data Summary: Solution-Phase Synthesis
The following table summarizes typical reaction parameters and outcomes for solution-phase peptide synthesis.
| Parameter | Value/Range | Reference |
| Starting Materials | N-protected Amino Acid, this compound | General Protocol |
| Coupling Reagent | TBTU, DCC, HATU | [3][4] |
| Base | DIPEA, TEA | [3][4] |
| Solvent | DCM, DMF | [3] |
| Reaction Time | 4 - 12 hours | [3] |
| Typical Yield | 80% - 95% | [6] |
| Purity (Post-Chromatography) | >95% | General Knowledge |
Workflow Diagram: Solution-Phase Peptide Coupling
Caption: Workflow for solution-phase synthesis of a dipeptide using this compound.
Method 2: N-Terminal Modification of Peptides and Proteins
Introducing a histidine residue at the N-terminus of an existing peptide or protein can significantly alter its biological activity or provide a new site for further conjugation. This can be achieved by coupling a suitably protected histidine, derived from this compound, to the N-terminal α-amine of the target molecule. The selectivity for the N-terminus over lysine ε-amines is achieved by controlling the reaction pH, as the N-terminal α-amine typically has a lower pKa (around 6-8) than lysine's ε-amine (around 10.5).[1]
Experimental Protocol: N-Terminal Histidine Ligation
This protocol details the coupling of N-protected histidine to the N-terminus of a model peptide.
Materials:
-
Target peptide/protein with a free N-terminus (e.g., 0.1 mM solution)
-
N-α-Fmoc-L-histidine(Trt)-OH (prepared from this compound via hydrolysis and protection)
-
Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA
-
Buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 6.5
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification: Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the target peptide/protein in 50 mM PBS, pH 6.5.
-
Prepare a stock solution of N-α-Fmoc-L-histidine(Trt)-OH (20 eq) and HATU (20 eq) in anhydrous DMF.
-
Prepare a stock solution of DIPEA in DMF.
-
-
Coupling Reaction:
-
To the peptide/protein solution, add the premixed solution of protected histidine and HATU.
-
Initiate the reaction by adding DIPEA (40 eq).
-
Incubate the reaction mixture at room temperature or 37°C for 2-4 hours.
-
For sensitive proteins, the reaction can be performed at 4°C for a longer duration (12-16 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution, such as 1 M hydroxylamine or Tris buffer, to consume any remaining activated esters.
-
-
Purification of the Modified Protein:
-
Remove unreacted small molecules and byproducts by buffer exchange using a desalting column (e.g., PD-10) or through dialysis.
-
Further purify the N-terminally modified protein from any unmodified protein using RP-HPLC or ion-exchange chromatography, depending on the properties of the protein.
-
-
Deprotection of Histidine Side Chain (if necessary):
-
The trityl (Trt) protecting group on the histidine imidazole ring can be removed by treatment with a TFA cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5) for 1-2 hours.[4]
-
Immediately purify the deprotected protein using SEC or HPLC to prevent side reactions.
-
Quantitative Data Summary: N-Terminal Modification
The efficiency of N-terminal modification depends on the peptide sequence, pH, and choice of reagents.
| Parameter | Value/Range | Reference |
| Target Peptide Conc. | 0.1 - 1.0 mM | [7] |
| Modifying Reagent | N-Protected Histidine (20 eq) | [7] |
| Coupling Reagent | HATU (20 eq) | General Knowledge |
| Reaction pH | 6.5 - 7.5 | [7] |
| Reaction Time | 2 - 16 hours | [7] |
| Conversion to Modified Peptide | 70% - >95% | [7] |
| N-terminal Selectivity | >90% (sequence dependent) | [7] |
Workflow Diagram: N-Terminal Modification
References
- 1. bachem.com [bachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl L-Histidinate in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl L-histidinate serves as a crucial building block in the solution-phase synthesis of bioactive peptides. Its esterified carboxyl group prevents self-coupling during peptide bond formation, while the versatile imidazole side chain of the histidine residue is often critical for the biological activity of the final peptide. This document provides detailed protocols and application notes for the use of this compound in the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide known for its antioxidant and buffering properties. The methodologies described herein can be adapted for the synthesis of other histidine-containing peptides.
Key Applications of this compound in Peptide Synthesis
This compound is a versatile reagent for the synthesis of a variety of bioactive peptides, including:
-
Antioxidant Peptides: Carnosine and its analogues, which are synthesized using a histidine ester, have demonstrated significant radical scavenging activity.
-
Hormone Analogues: Derivatives of Thyrotropin-Releasing Hormone (TRH) have been synthesized using histidine esters, allowing for the investigation of structure-activity relationships.
-
Metal-Chelating Peptides: The imidazole ring of histidine is an effective metal chelator. Peptides containing this residue are explored for their therapeutic potential in conditions associated with metal ion dysregulation.
Experimental Protocols
This section details the synthesis of carnosine, a representative bioactive dipeptide, through the coupling of N-Boc-β-alanine with L-histidine ethyl ester dihydrochloride, followed by deprotection.
Protocol 1: Synthesis of N-Boc-β-alanyl-L-histidine ethyl ester
This protocol describes the coupling of N-protected β-alanine with L-histidine ethyl ester.
Materials:
-
N-Boc-β-alanine
-
L-histidine ethyl ester dihydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of L-histidine ethyl ester free base: Dissolve L-histidine ethyl ester dihydrochloride (1.0 eq) in a minimal amount of cold water and add an excess of a solid base like potassium carbonate until the pH of the solution is ~9-10. Extract the free base immediately with cold ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and use immediately in the next step. Alternatively, for the in situ neutralization, proceed to step 2.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-β-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.
-
Coupling: To the activated N-Boc-β-alanine solution, add a solution of L-histidine ethyl ester (prepared in step 1, 1.0 eq) in anhydrous DMF. If performing in situ neutralization of L-histidine ethyl ester dihydrochloride, add DIPEA (2.2 eq) to the reaction mixture containing the dihydrochloride salt.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3 x), water (2 x), and brine (1 x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-β-alanyl-L-histidine ethyl ester as a colorless oil or white solid.
Protocol 2: Deprotection of N-Boc-β-alanyl-L-histidine ethyl ester to form Carnosine
This protocol describes the removal of the Boc protecting group and saponification of the ethyl ester to yield carnosine.
Materials:
-
N-Boc-β-alanyl-L-histidine ethyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethanol
-
Diethyl ether
Procedure:
-
Boc Deprotection: Dissolve N-Boc-β-alanyl-L-histidine ethyl ester (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Removal of TFA: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (3 x) to ensure complete removal of residual TFA.
-
Saponification: Dissolve the resulting crude β-alanyl-L-histidine ethyl ester trifluoroacetate salt in a minimal amount of ethanol and cool to 0 °C. Add 1 M NaOH solution (2.2 eq) dropwise and stir the reaction at room temperature for 1-2 hours, monitoring the hydrolysis of the ester by TLC.
-
Neutralization and Precipitation: After complete saponification, neutralize the reaction mixture to pH ~7 with 1 M HCl. Concentrate the solution under reduced pressure. Add ethanol to the residue to precipitate the product, carnosine.
-
Purification: Collect the precipitate by filtration and wash with cold ethanol and diethyl ether. The crude carnosine can be further purified by recrystallization from a water/ethanol mixture to yield a white crystalline solid.
Data Presentation
| Parameter | N-Boc-β-alanyl-L-histidine ethyl ester | Carnosine (β-alanyl-L-histidine) |
| Molecular Formula | C₁₆H₂₆N₄O₅ | C₉H₁₄N₄O₃ |
| Molecular Weight | 354.40 g/mol | 226.23 g/mol |
| Typical Yield | 75-85% | 80-90% (from the ester) |
| Appearance | Colorless oil or white solid | White crystalline solid |
| Purity (by HPLC) | >95% | >98% |
Visualizations
Caption: Workflow for the synthesis of Carnosine.
Caption: Antioxidant mechanism of Carnosine.
Application Notes and Protocols for the Deprotection of the Ethyl Ester Group from Histidine
Introduction
The removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. The ethyl ester is a common protecting group for the carboxylic acid functionality of amino acids, including histidine. Its removal, typically through a process called saponification, restores the free carboxylic acid. This document provides a detailed protocol for the deprotection of the ethyl ester group from histidine ethyl ester via base-catalyzed hydrolysis.
Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.[1][2] The reaction is typically carried out using an excess of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), in a solvent system that can dissolve both the ester and the hydroxide salt.[3][4] The reaction is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and less reactive towards the alcohol.[1] A final acidic workup step is necessary to protonate the carboxylate and yield the free carboxylic acid.[1][3]
Protocol: Saponification of Histidine Ethyl Ester
This protocol describes the deprotection of the ethyl ester group from a histidine derivative using lithium hydroxide (LiOH), a reagent commonly used in peptide chemistry to minimize side reactions.[5]
Materials
-
Histidine ethyl ester derivative
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
Experimental Procedure
-
Dissolution: Dissolve the histidine ethyl ester derivative in a mixture of THF and water. The ratio of THF to water can be adjusted to ensure the solubility of the starting material, a common starting point is a 3:1 to 1:1 mixture.
-
Addition of Base: To the stirred solution, add an excess of lithium hydroxide monohydrate (typically 1.5 to 3 equivalents). The use of LiOH is often preferred for amino acid esters.[5][6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl to neutralize the excess LiOH. Most of the organic solvent (THF) is then removed under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by the dropwise addition of 1 M HCl until the pH is acidic (typically pH 3-4), as measured by pH paper or a pH meter. This step protonates the carboxylate to form the free carboxylic acid.[5]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected histidine derivative. The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.
Data Presentation
The efficiency of ester deprotection can vary depending on the substrate and reaction conditions. The following table summarizes typical conditions and reported yields for the saponification of various ethyl esters.
| Base | Solvent System | Temperature | Reaction Time | Substrate | Yield (%) | Reference |
| NaOH | 30% aq. NaOH / MeOH | Reflux | 4 hours | Unspecified Ester | 98 | [3] |
| NaOH | 1 M NaOH / MeOH | Room Temp. | 5 hours | Ethyl 2-fluoropentanoate | 99 | [3] |
| LiOH | LiOH / THF / H₂O | Room Temp. | Not Specified | General Ester Hydrolysis | High | [1] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the deprotection of an ethyl ester via saponification.
Caption: Workflow for the saponification of histidine ethyl ester.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle strong bases (LiOH, NaOH) and acids (HCl) with care in a well-ventilated fume hood.
-
Organic solvents like THF and ethyl acetate are flammable and should be handled away from ignition sources.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Saponification - Wikipedia [en.wikipedia.org]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. sciforum.net [sciforum.net]
- 6. Reddit - The heart of the internet [reddit.com]
Application Notes: Ethyl L-Histidinate in the Development of pH-Responsive Peptides
Introduction
The development of stimuli-responsive biomaterials is a cornerstone of advanced drug delivery and therapeutic design. Among these, pH-responsive peptides have garnered significant attention due to their ability to undergo conformational or charge-state changes in response to specific pH environments, such as those found in tumor microenvironments (pH 6.5-7.2) and endosomes (pH 5.0-6.5).[1][2] L-histidine is a critical amino acid for conferring pH sensitivity in the physiological range, owing to the pKa of its imidazole side chain (~6.0).[3] At physiological pH 7.4, the imidazole group is largely neutral, while in more acidic conditions, it becomes protonated, leading to a positive charge. This charge transition can trigger various effects, including the disassembly of peptide-based nanoparticles, enhanced cell penetration, and endosomal escape through the "proton sponge" effect.[4][5][6]
While direct incorporation of histidine residues into a peptide sequence is typically achieved during solid-phase peptide synthesis (SPPS) using protected forms like Fmoc-His(Trt)-OH, derivatives such as ethyl L-histidinate serve as valuable precursors in various biochemical and pharmaceutical applications. This compound can be used in the synthesis of more complex building blocks or in solution-phase peptide synthesis. These application notes provide an overview of the principles, protocols, and characterization techniques for developing pH-responsive peptides centered around the unique properties of histidine.
Mechanism of pH-Responsiveness
The imidazole side chain of histidine can exist in a neutral or a positively charged, protonated state. This equilibrium is dependent on the surrounding pH. In environments with a pH below its pKa, the equilibrium shifts towards the protonated form. This reversible protonation is the fundamental mechanism driving the pH-responsive behavior of histidine-containing peptides.
Experimental Protocols
Protocol 1: Synthesis of a Model pH-Responsive Peptide (Fmoc Solid-Phase Peptide Synthesis)
This protocol describes the synthesis of a model amphipathic, histidine-rich peptide (e.g., Ac-His-His-Leu-His-His-Leu-NH₂) using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-His(Trt)-OH, Fmoc-Leu-OH
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Capping solution: Acetic anhydride/DIPEA/DMF (5:10:85 v/v/v)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first amino acid (Fmoc-Leu-OH) by dissolving it with HBTU and DIPEA in DMF for 2-5 minutes.
-
Add the activation mixture to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, add the capping solution to the resin and shake for 20 minutes. Then, wash with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (His, Leu, His, His).
-
N-terminal Acetylation: After the final Fmoc deprotection, add the capping solution to the N-terminus of the peptide and shake for 30 minutes to acetylate it. Wash thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[7]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Characterization of pH-Responsiveness
This protocol details how to assess the pH-dependent self-assembly and surface charge of the synthesized peptide.
Materials:
-
Purified pH-responsive peptide
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4, 6.8, 6.0, 5.5)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide in PBS at pH 7.4 to a final concentration of 1 mg/mL.
-
Aliquot the peptide solution and adjust the pH of each aliquot to the desired values (e.g., 6.8, 6.0, 5.5) using dilute HCl.
-
Allow the samples to equilibrate for 30 minutes at room temperature.
-
-
Dynamic Light Scattering (DLS) Measurement:
-
Transfer an appropriate volume of each pH-adjusted sample into a clean cuvette.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the peptide assemblies at each pH value.[8]
-
Perform measurements in triplicate for each sample.
-
-
Zeta Potential Measurement:
-
Transfer an appropriate volume of each pH-adjusted sample into a zeta potential cell.
-
Measure the zeta potential to determine the surface charge of the peptide assemblies at each pH.
-
Perform measurements in triplicate for each sample.
-
Protocol 3: In Vitro pH-Triggered Drug Release
This protocol describes how to evaluate the pH-dependent release of a model fluorescent drug (e.g., Doxorubicin, DOX) from peptide-based nanoparticles.
Materials:
-
Synthesized pH-responsive peptide
-
Doxorubicin (DOX)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Release buffer: PBS at pH 7.4 and pH 5.5
Procedure:
-
Drug Loading:
-
Dissolve the peptide and DOX in a suitable solvent (e.g., DMF or DMSO).
-
Add the solution dropwise to PBS (pH 7.4) while stirring to allow for the self-assembly of peptide-drug nanoparticles.
-
Stir the solution overnight in the dark to ensure complete encapsulation.
-
Remove unloaded DOX by dialysis against PBS (pH 7.4).
-
-
Release Study:
-
Transfer a known volume of the DOX-loaded nanoparticle solution into dialysis bags.
-
Place the dialysis bags into separate beakers containing the release buffer (one at pH 7.4 and another at pH 5.5).
-
Maintain the beakers at 37°C with gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from the release buffer outside the dialysis bag.
-
Replace the collected volume with fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Quantify the amount of DOX released in the collected aliquots using fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release at each time point for both pH conditions.
-
Data Presentation
Table 1: pH-Dependent Physicochemical Properties of Peptide Nanoparticles
| pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 7.4 | 120 ± 5 | 0.15 ± 0.02 | +2.5 ± 0.8 |
| 6.8 | 155 ± 8 | 0.21 ± 0.03 | +10.2 ± 1.1 |
| 6.0 | 250 ± 12 | 0.28 ± 0.04 | +22.7 ± 1.5 |
| 5.5 | Disassembled / Aggregated | N/A | +35.1 ± 2.0 |
Data are presented as mean ± standard deviation (n=3). This table illustrates a typical response where decreasing pH leads to an increase in size (due to electrostatic repulsion and swelling) and a significant increase in positive surface charge, eventually leading to disassembly or aggregation.
Table 2: Cumulative Doxorubicin Release from Peptide Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 25 ± 2 |
| 4 | 12 ± 2 | 55 ± 3 |
| 8 | 18 ± 2 | 75 ± 4 |
| 24 | 25 ± 3 | 92 ± 5 |
| 48 | 30 ± 3 | 95 ± 5 |
Data are presented as mean ± standard deviation (n=3). This table demonstrates significantly accelerated drug release at the acidic pH of 5.5 compared to physiological pH 7.4.[3][9]
Visualizations
References
- 1. pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine-enriched multifunctional peptide vectors with enhanced cellular uptake and endosomal escape for gene delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic study of enhanced drug release in mixed pH-responsive peptide-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic reactions involving ethyl L-histidinate, a versatile amino acid derivative. The content is designed to guide researchers in utilizing this compound in various biocatalytic applications, including hydrolysis by serine proteases, potential use in lipase-catalyzed reactions, its role as an inhibitor of histidine decarboxylase, and its application as a substrate in enzymatic peptide synthesis.
Chymotrypsin-Catalyzed Hydrolysis of this compound
Alpha-chymotrypsin, a serine protease, is well-known for its ability to catalyze the hydrolysis of peptide bonds, particularly C-terminal to aromatic amino acid residues. However, it also exhibits activity towards other residues, including histidine. The hydrolysis of this compound by chymotrypsin follows the characteristic "Ping-Pong" mechanism of serine proteases, involving the formation of a covalent acyl-enzyme intermediate.[1]
The catalytic triad, comprising Serine-195, Histidine-57, and Aspartate-102, is central to this mechanism. Histidine-57 acts as a general base, accepting a proton from Serine-195 to increase its nucleophilicity. The activated Serine-195 then attacks the carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. This is followed by the release of ethanol and the formation of an L-histidyl-enzyme intermediate. In the second stage of the reaction, a water molecule, activated by Histidine-57 (now acting as a general acid), attacks the acyl-enzyme intermediate, leading to the release of L-histidine and regeneration of the free enzyme.
Quantitative Data
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| N-Acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 280,000 | [2] |
| N-Acetyl-glycine ethyl ester | 387 | 0.039 | 101 | [3] |
| N-Acetyl-glycine thiolethyl ester | 41 | 0.23 | 5610 | [3] |
| L-Tryptophan methyl ester | 0.0828 | 10.9 | 131,643 | [4] |
Experimental Protocol: Chymotrypsin-Catalyzed Hydrolysis Assay
This protocol is adapted from established methods for assaying chymotrypsin activity using amino acid ester substrates.[5]
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
This compound dihydrochloride
-
Tris-HCl buffer (e.g., 0.08 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂)
-
Hydrochloric acid (HCl), 1 mM
-
Spectrophotometer capable of measuring absorbance at a wavelength suitable for detecting the product (e.g., using a pH indicator or derivatizing agent for histidine).
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute the stock solution to a working concentration (e.g., 10-30 µg/mL) in 1 mM HCl just before use.
-
Substrate Solution Preparation: Prepare a stock solution of this compound dihydrochloride in the Tris-HCl buffer. The final concentration in the assay will need to be varied to determine kinetic parameters.
-
Assay Setup: In a cuvette, combine the Tris-HCl buffer and the substrate solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25 °C) in the spectrophotometer.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix thoroughly by inversion.
-
Data Acquisition: Monitor the change in absorbance over time. The rate of the reaction can be determined from the initial linear portion of the absorbance versus time plot.
-
Data Analysis: Calculate the initial reaction velocity. To determine K_m_ and k_cat_, repeat the assay with varying substrate concentrations and analyze the data using a Michaelis-Menten plot or a linearized plot (e.g., Lineweaver-Burk).
Experimental Workflow
Lipase-Catalyzed Transesterification
Lipases are widely used in biocatalysis for their ability to perform esterification and transesterification reactions, often in non-aqueous environments.[1] These reactions are crucial in various industries, including the production of biodiesel (fatty acid alkyl esters). The catalytic mechanism of lipases also involves a serine-histidine-aspartate triad, similar to serine proteases.[6] In the context of this compound, lipases could potentially be used for N-acylation reactions, where an acyl donor is transferred to the amino group of this compound, or in transesterification reactions where the ethyl group is exchanged.
Quantitative Data for Lipase-Catalyzed Transesterification
| Lipase | Reaction Time (h) | Temperature (°C) | Enzyme Conc. (% w/w) | Oil Transesterification (%) | Reference |
| Lipozyme TL IM | 7 | 30 | 5 | 99.89 | [7] |
| Novozym 435 | 12 | 45 | 15 | 90.6 (with Jatropha oil) | [7] |
Experimental Protocol: Lipase-Catalyzed N-Acylation of this compound (Hypothetical)
This protocol is a general guideline for exploring the N-acylation of this compound using a lipase.
Materials:
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme TL IM)
-
This compound dihydrochloride
-
Acyl donor (e.g., a fatty acid ethyl ester like ethyl laurate)
-
Organic solvent (e.g., hexane, tert-butanol)
-
Molecular sieves (for water removal)
-
Shaking incubator
-
Analytical equipment for product analysis (e.g., HPLC, GC-MS)
Procedure:
-
Reaction Setup: In a sealed vial, combine the organic solvent, this compound, and the acyl donor. Add molecular sieves to maintain a low water activity.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 40-50 °C) and agitation speed.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by HPLC or GC-MS to monitor the formation of the N-acylated product and the consumption of substrates.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized enzyme. The product can then be purified from the reaction mixture using techniques like column chromatography.
Lipase Catalytic Mechanism
Inhibition of Histidine Decarboxylase by this compound
Histidine decarboxylase (HDC) is the enzyme responsible for the conversion of L-histidine to histamine, a key mediator in allergic responses and inflammation. This compound, as an ester derivative of the natural substrate, can act as an inhibitor of this enzyme.
Quantitative Data on HDC Inhibition
Direct kinetic data for the inhibition of HDC by this compound is scarce. However, studies on related compounds and other inhibitors provide a basis for understanding this interaction.
| Inhibitor | Enzyme Source | Inhibition Type | K_i_ or IC_50_ | Reference |
| Epicatechin gallate | Recombinant human HDC | Competitive | 10 µM (K_i_) | [8] |
| (S)-α-fluoromethylhistidine | Human peripheral blood leukocytes | - | >90% inhibition at 10⁻⁵ M | [9] |
Experimental Protocol: Histidine Decarboxylase Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of this compound on HDC activity, adapted from established radioisotopic and fluorescence-based assays.[9][10]
Materials:
-
Histidine decarboxylase (recombinant or from a tissue homogenate)
-
L-[¹⁴C]-Histidine (for radioisotopic assay) or a fluorescent probe kit
-
This compound (inhibitor)
-
Assay buffer (e.g., phosphate buffer, pH 6.8)
-
Scintillation cocktail and counter (for radioisotopic assay) or a fluorescence plate reader
-
EDTA (to reduce non-enzymatic decarboxylation)
Procedure:
-
Assay Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Mixture: In microcentrifuge tubes or a microplate, combine the assay buffer, a fixed concentration of L-[¹⁴C]-Histidine, and the different concentrations of this compound.
-
Enzyme Addition: Add the HDC enzyme preparation to each tube/well to initiate the reaction. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixtures at 37 °C for a specific time (e.g., 60-90 minutes).
-
Reaction Termination and Detection (Radioisotopic Method):
-
Terminate the reaction by adding an acid (e.g., perchloric acid).
-
The ¹⁴CO₂ produced is trapped by a suitable agent (e.g., a filter paper soaked in a basic solution) placed in the tube.
-
The radioactivity on the filter paper is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC_50_ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Logical Relationship in HDC Inhibition
Enzymatic Peptide Synthesis Using this compound
This compound can serve as a nucleophilic component (the "amino component") in protease-catalyzed peptide synthesis. Enzymes like thermolysin can catalyze the formation of a peptide bond between an N-protected amino acid ester (the "carboxyl component") and an amino acid ester like this compound.[11][12] This approach offers advantages over chemical synthesis, such as stereospecificity and milder reaction conditions.
Quantitative Data for Thermolysin-Catalyzed Peptide Synthesis
| Amine Component | Apparent K_m_ (mM) | Apparent k_cat_ (s⁻¹) | Reference |
| L-Leucine anilide | - | - | [11] |
| Other amino acid amides | Varies with hydrophobicity | Varies | [11] |
Note: The original research primarily discusses relative rates and the influence of hydrophobicity rather than providing a comprehensive table of kinetic constants for various amine components.
Experimental Protocol: Thermolysin-Catalyzed Dipeptide Synthesis
This protocol describes a general procedure for the synthesis of a dipeptide using this compound as the amino component.
Materials:
-
Thermolysin
-
This compound dihydrochloride
-
N-protected amino acid ester (e.g., N-Benzyloxycarbonyl-L-phenylalanine methyl ester)
-
Buffer (e.g., Tris-HCl or MES, pH adjusted to the optimal range for thermolysin, typically 6.5-7.5)
-
Organic co-solvent (optional, e.g., DMF, DMSO, to improve substrate solubility)
-
HPLC for reaction monitoring and product purification
Procedure:
-
Substrate Preparation: Dissolve the N-protected amino acid ester and this compound in the buffer. If necessary, add a small amount of an organic co-solvent to aid dissolution.
-
Enzyme Addition: Add thermolysin to the substrate solution to start the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. Look for the formation of the dipeptide product and the consumption of the starting materials.
-
Product Isolation and Purification: When the reaction has reached equilibrium or the desired conversion, stop the reaction (e.g., by adding a denaturing agent or by heat inactivation). The dipeptide product can be purified by preparative HPLC.
Workflow for Enzymatic Peptide Synthesis
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ADD YOUR PAGE TITLE [employees.csbsju.edu]
- 3. The α-chymotryptic hydrolysis of glycine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and measurement of acid (specific) histidine decarboxylase activity in rabbit gastric mucosa: ending an old controversy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl L-Histidinate in Kinetic Studies of Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ethyl L-histidinate and similar amino acid esters as substrates in the kinetic analysis of enzymes, particularly serine proteases like chymotrypsin.
Introduction
Principle of the Assay
The enzymatic hydrolysis of an amino acid ethyl ester, such as this compound, by a protease like chymotrypsin results in the formation of the corresponding amino acid and ethanol. The progress of this reaction can be monitored by various methods. A common approach is to use a spectrophotometer to detect the change in absorbance at a specific wavelength if either the substrate or the product has a distinct chromophore. Alternatively, the production of the amino acid can be quantified using methods like HPLC or specific colorimetric assays (e.g., ninhydrin method). For kinetic analysis, initial reaction rates are measured at different substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Data Presentation
While specific kinetic parameters for this compound with α-chymotrypsin are not available, the following table presents kinetic data for the hydrolysis of other α-amino acid esters by α-chymotrypsin, which can be used as a reference. This data is crucial for comparing the catalytic efficiency of the enzyme with different substrates and for designing experiments.
Table 1: Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of Amino Acid Esters
| Substrate | kcat (s⁻¹) | Km (M) x 10³ | Conditions |
| Methyl L-tryptophanate | 43.0 | 2.5 | pH 7.93, 0.1 M Tris-HCl, 25°C, 1.5% acetonitrile |
| Methyl L-tryptophanate | 28.5 | 8.5 | pH 6.38, 0.2 M phosphate, 25°C, 1.5% acetonitrile |
| L-Tyrosine p-nitrophenyl ester | 40.0 | 2.2 | pH 7.52, 0.1 M Tris-HCl, 25°C |
Data is illustrative and sourced from published literature for structurally similar substrates.
Experimental Protocols
This section provides a detailed protocol for determining the kinetic parameters of an enzyme with an amino acid ethyl ester substrate. This protocol is generalized and should be optimized for the specific enzyme and substrate being investigated.
Protocol 1: Determination of Kinetic Constants (Km and Vmax)
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzymatic hydrolysis of an amino acid ethyl ester.
Materials:
-
α-Chymotrypsin (or other suitable enzyme)
-
This compound (or other amino acid ethyl ester substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
-
Deionized water
Procedure:
-
Enzyme Preparation:
-
Prepare a stock solution of the enzyme (e.g., 1 mg/mL α-chymotrypsin) in a suitable buffer (e.g., 1 mM HCl) and store on ice.
-
Immediately before use, dilute the enzyme stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Substrate Preparation:
-
Prepare a series of substrate solutions of varying concentrations (e.g., ranging from 0.1 to 10 times the expected Km) in the assay buffer.
-
-
Kinetic Assay:
-
Set the spectrophotometer to the appropriate wavelength for monitoring the reaction. If the product does not have a distinct absorbance, a coupled assay or a different detection method (e.g., HPLC) may be necessary. For many amino acid esters, the change in absorbance can be monitored in the UV range (e.g., 230-250 nm) due to the hydrolysis of the ester bond.
-
Equilibrate the spectrophotometer and the cuvettes to the desired temperature (e.g., 25°C).
-
To a cuvette, add the assay buffer and the substrate solution to a final volume of, for example, 1 mL.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.
-
Mix quickly and immediately start recording the absorbance at regular time intervals (e.g., every 15 seconds) for a set period (e.g., 3-5 minutes). Ensure the reaction rate is linear during this period.
-
Repeat the assay for each substrate concentration.
-
Run a blank reaction without the enzyme for each substrate concentration to correct for any non-enzymatic hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity is proportional to the change in absorbance per unit time (ΔA/min).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.
-
Visualizations
Chymotrypsin Catalytic Mechanism
Chymotrypsin utilizes a "ping-pong" mechanism for catalysis, which involves the formation of a covalent acyl-enzyme intermediate.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl L-Histidinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl L-histidinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low yield of this compound, or no product at all, as indicated by TLC or NMR analysis. What are the possible causes and solutions?
-
Answer: Low or no product yield is a common issue that can stem from several factors:
-
Insufficient Reaction Time or Temperature: The Fischer esterification of amino acids can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration at an appropriate temperature, typically under reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after several hours, consider extending the reaction time.
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is commonly used, other acids like thionyl chloride can also be effective. Ensure the catalyst is fresh and used in the appropriate stoichiometric ratio. For instance, a procedure for the synthesis of L-histidine methyl ester with a high yield utilizes thionyl chloride in methanol.
-
Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, thus reducing the yield. Ensure that anhydrous ethanol and dry glassware are used. The use of a drying agent or a Dean-Stark apparatus to remove water during the reaction can also improve the yield.
-
Degradation of Starting Material or Product: L-histidine and its ester derivative can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly acidic conditions might lead to degradation.
-
Issue 2: Incomplete Reaction and Presence of Starting Material
-
Question: My TLC analysis shows a significant amount of unreacted L-histidine along with the product spot. How can I drive the reaction to completion?
-
Answer: An incomplete reaction is often observed and can be addressed by the following:
-
Shifting the Equilibrium: According to Le Chatelier's principle, the equilibrium of the esterification reaction can be shifted towards the product side by using a large excess of the alcohol (ethanol in this case).[1] Using ethanol as the solvent ensures it is in large excess.
-
Water Removal: As mentioned previously, actively removing water from the reaction mixture will drive the equilibrium forward.
-
Increasing Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate. However, be cautious as excessively high concentrations may lead to side reactions or degradation.
-
Issue 3: Formation of Side Products
-
Question: I observe unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
-
Answer: The imidazole ring of histidine is nucleophilic and can participate in side reactions, especially under certain conditions.
-
N-Alkylation of the Imidazole Ring: While more commonly observed with potent alkylating agents like diazomethane, there is a possibility of ethylation on the imidazole ring under harsh acidic conditions, leading to the formation of N-ethylated byproducts.[2][3] Using milder reaction conditions or protecting the imidazole ring with a suitable protecting group (e.g., Boc) can prevent this.
-
Diketopiperazine Formation: Amino acid esters can undergo intermolecular cyclization to form diketopiperazines, which are stable cyclic diamides.[4] This is more likely to occur during workup or purification if the free base of the ester is left standing for extended periods, especially at elevated temperatures.
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
-
Answer: The purification of this compound can be challenging due to its polarity and the presence of unreacted starting material and inorganic salts.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A solvent system of dichloromethane and methanol is often effective.[5]
-
Ion-Exchange Chromatography: Using a cation-exchange resin, such as DOWEX, can be an effective method to separate the ester from unreacted amino acid and other impurities.[6]
-
Recrystallization: The product can often be isolated and purified by recrystallization from a suitable solvent system, such as ethanol.[6] The hydrochloride salt of the ester is often a crystalline solid and easier to handle and purify by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Fischer-Speier esterification, which involves reacting L-histidine with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux.[7][8]
Q2: Do I need to protect the amine or imidazole group of L-histidine before esterification?
A2: While direct esterification of unprotected L-histidine is possible, protecting the alpha-amino group (e.g., as an N-acetyl derivative) can prevent potential side reactions and often leads to cleaner reactions and easier purification.[6] Protection of the imidazole ring is generally not necessary for simple esterification but might be considered if N-alkylation becomes a significant issue.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase, for example, a mixture of ethanol and ethyl acetate, can be used to separate the more polar L-histidine starting material from the less polar this compound product.[6] The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Q4: What is the role of the acid catalyst in the esterification reaction?
A4: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of L-histidine. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol, thereby accelerating the rate of the esterification reaction.[7][8]
Q5: How do I remove the acid catalyst and unreacted starting material during work-up?
A5: After the reaction is complete, the excess ethanol is typically removed by rotary evaporation. The residue can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to quench the acid catalyst. Unreacted L-histidine has low solubility in many organic solvents, so extraction with a suitable organic solvent can help to separate the ester. Alternatively, ion-exchange chromatography is a very effective method to remove both the catalyst and unreacted amino acid.[6]
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Yield (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Notes |
| Catalyst | Sulfuric Acid | Effective | Common and cost-effective. |
| Thionyl Chloride | Potentially higher yield | Often used for methyl ester synthesis with high reported yields. | |
| Lewis Acids | Milder conditions | May reduce side reactions. | |
| Temperature | Reflux | Increases reaction rate | Standard condition for Fischer esterification. |
| Room Temperature | Very slow to no reaction | Esterification is typically slow at lower temperatures. | |
| Reaction Time | 4-6 hours | Moderate yield | A common starting point for optimization. |
| > 12 hours | Higher yield | Pushing the reaction to completion may require longer times. | |
| Ethanol | Used as solvent | High yield | A large excess of alcohol drives the equilibrium towards the product.[1] |
| Stoichiometric amount | Lower yield | The reaction will reach equilibrium with significant starting material remaining. |
Experimental Protocols
Protocol 1: Direct Esterification of L-Histidine using Potassium Hydroxide
This protocol is adapted from a literature procedure for the direct synthesis of L-histidine ethyl ester.
-
Reaction Setup: In a round-bottom flask, dissolve L-histidine (1.55 g, 0.01 mol) in ethanol (10 mL).
-
Addition of Base: Add a solution of potassium hydroxide (0.56 g, 0.01 mol) in ethanol (10 mL) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for 2 hours.
-
Work-up: After cooling, evaporate the solvent using a rotary evaporator.
-
Purification: Recrystallize the resulting residue from methanol to obtain L-histidine ethyl ester as a white precipitate. The reported yield for this procedure is 72.1%.
Protocol 2: Synthesis of N-Acetyl-L-Histidine Ethyl Ester
This protocol describes the synthesis of the N-protected ethyl ester, which can be a cleaner alternative to direct esterification.
-
Reaction Setup: To a suspension of N-acetyl-L-histidine in ethanol, add a catalytic amount of sulfuric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Purification: The crude product can be purified by passing it through a DOWEX ion-exchange column to remove the acid catalyst and any unreacted starting material.[6]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. doaj.org [doaj.org]
- 3. Reaction of Nα-acetyl-L-histidine with diazomethane: A model esterification reaction of carboxylic groups in the presence of imidazole rings | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of 2'-13C-L-Histidine Starting from 13C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine [mdpi.com]
- 6. opus.govst.edu [opus.govst.edu]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Purification of Crude Ethyl L-Histidinate Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude ethyl L-histidinate dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound dihydrochloride synthesized via Fischer esterification?
A1: Crude this compound dihydrochloride synthesized from L-histidine and ethanol in the presence of an acid catalyst (Fischer esterification) may contain several impurities. The most common ones include unreacted L-histidine, by-products from side reactions, residual solvents, and color impurities. Incomplete esterification is a primary source of impurities, leaving starting material in the final product.[1][2][3] Side reactions can include the formation of diketopiperazines or other condensation products, especially if the reaction is heated for extended periods.
Q2: My purified this compound dihydrochloride has a yellow tint. What causes this and how can I remove it?
A2: A yellow discoloration in histidine-containing compounds can arise from the degradation of the imidazole ring, particularly during prolonged heating or exposure to certain reactive species.[4] To decolorize the product, a treatment with activated carbon is often effective. This involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, stirring for a period, and then filtering to remove the carbon particles before proceeding with recrystallization.[5][6][7][8]
Q3: What is the recommended method for the recrystallization of crude this compound dihydrochloride?
A3: A common and effective method for the recrystallization of amino acid ethyl ester hydrochlorides is using a solvent-antisolvent system.[9] A typical procedure involves dissolving the crude product in a minimal amount of a polar solvent like absolute ethanol, followed by the slow addition of a less polar solvent, such as diethyl ether, until turbidity is observed. The solution is then cooled to induce crystallization.
Q4: I am experiencing a low yield after the purification process. What are the potential reasons and how can I improve it?
A4: Low yield can be attributed to several factors during the purification process. Incomplete precipitation during crystallization, losses during transfers and filtration, or the formation of soluble by-products can all contribute to a reduced yield. To improve the yield, ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization and allow sufficient time for crystallization at a low temperature. Optimizing the solvent-to-antisolvent ratio is also crucial.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound dihydrochloride.
Problem 1: Oily Product Instead of Crystalline Solid
| Possible Cause | Suggested Solution |
| Presence of residual solvents (e.g., water, ethanol) | Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. During the workup, use anhydrous solvents. |
| Incomplete reaction leading to a mixture of starting material and product | Monitor the esterification reaction by TLC to ensure completion. If the reaction is incomplete, consider extending the reaction time or adding fresh catalyst. |
| Incorrect solvent system for recrystallization | Experiment with different solvent/antisolvent combinations. A common system is ethanol/diethyl ether. Ensure the antisolvent is added slowly to the dissolved product.[9] |
Problem 2: Product Fails to Crystallize from Solution
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | Reduce the volume of the solvent by evaporation before adding the antisolvent. Ensure the crude product is dissolved in the minimum amount of hot solvent. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or very fine, hard-to-filter crystals. |
| Absence of nucleation sites | Scratch the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure product can also initiate crystallization. |
Problem 3: Purified Product has Low Purity by HPLC or NMR
| Possible Cause | Suggested Solution |
| Co-precipitation of impurities | Perform a second recrystallization. Ensure that the initial dissolution is in the minimal amount of hot solvent to leave less soluble impurities behind. |
| Inadequate removal of colored impurities | Treat the solution with activated charcoal before recrystallization as described in the FAQs.[5][6] |
| Presence of unreacted L-histidine | Unreacted L-histidine is less soluble in ethanol than its ethyl ester derivative. A significant amount can be removed by filtration before concentrating the reaction mixture. |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
-
Dissolve the crude this compound dihydrochloride in a suitable solvent (e.g., absolute ethanol) at a concentration of approximately 10-20% (w/v).
-
Add 1-2% (w/w) of activated carbon to the solution.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Wash the filter cake with a small amount of the solvent.
-
The resulting colorless filtrate can then be used for recrystallization.
Protocol 2: Recrystallization of this compound Dihydrochloride
-
Transfer the decolorized filtrate (or dissolve the crude product) into a clean, dry flask.
-
If starting from a solid, dissolve the crude product in a minimal amount of warm absolute ethanol.
-
Slowly add anhydrous diethyl ether dropwise with stirring until the solution becomes slightly turbid.
-
Allow the flask to cool to room temperature undisturbed.
-
Once at room temperature, place the flask in an ice bath or a refrigerator at 4°C for several hours, or overnight, to complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum to a constant weight.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. opus.govst.edu [opus.govst.edu]
- 5. yuanlicarbonyl.com [yuanlicarbonyl.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Histidine Coupling in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the coupling of histidine residues in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue 1: Racemization of the Histidine Residue
Racemization of histidine during coupling is a significant side reaction that can compromise the purity and biological activity of the final peptide. The mechanism often involves the abstraction of the α-proton of the activated amino acid, which is facilitated by the basicity of the imidazole side chain.[1]
Question: I am observing a significant peak corresponding to the D-histidine epimer in my crude peptide analysis. What are the likely causes and how can I minimize it?
Answer:
Significant racemization of histidine is a common issue, particularly when using standard coupling protocols. The primary causes and recommended solutions are outlined below:
1. Inappropriate Coupling Reagent: Carbodiimide-based reagents like DCC and DIC, when used without additives, can lead to substantial racemization.[1] Onium salt reagents (HBTU, HATU) in the presence of a strong base can also promote racemization.
-
Solution:
-
Switch to a low-racemization coupling reagent. DEPBT is often recommended for coupling Fmoc-His(Trt)-OH due to its remarkable resistance to racemization.[2]
-
Use carbodiimides with additives. The combination of DIC with an additive like Oxyma Pure has been shown to reduce racemization.
-
Consider phosphonium-based reagents. PyBOP, when used with HOBt, can also suppress racemization.
-
2. Excessive Base Strength or Concentration: The base used during coupling, typically DIPEA or NMM, can significantly influence the extent of racemization. Stronger bases and higher concentrations increase the rate of α-proton abstraction.
-
Solution:
-
Use a weaker, sterically hindered base. Replacing DIPEA or NMM with 2,4,6-collidine has been shown to minimize the formation of D-cysteine and can be applied to histidine.[3]
-
Optimize the base concentration. Use the minimum amount of base required to facilitate the coupling reaction.
-
3. Prolonged Activation Time: Leaving the histidine activated for an extended period before it couples to the resin-bound amine increases the opportunity for racemization.[4]
-
Solution:
-
Minimize pre-activation time. Add the activated Fmoc-His(Trt)-OH to the resin immediately after activation.
-
Employ in-situ activation. Mix the Fmoc-His(Trt)-OH, coupling reagent, and base together and add them to the resin without a pre-activation step. However, be aware that this can sometimes lead to other side reactions like N-terminal guanidinylation with certain reagents.
-
4. High Coupling Temperature: Elevated temperatures, especially in microwave-assisted SPPS, can accelerate the rate of racemization.
-
Solution:
5. Inadequate Side-Chain Protection: The commonly used trityl (Trt) protecting group on the imidazole side chain offers some protection but does not completely prevent racemization.
-
Solution:
-
Use an alternative protecting group. Fmoc-His(Boc)-OH has been shown to significantly reduce epimerization compared to Fmoc-His(Trt)-OH, especially at higher temperatures. For instance, in one study, coupling at 50°C resulted in 6.8% D-isomer with His(Trt) versus only 0.18% with His(Boc).
-
Consider using Fmoc-His(π-Mbom)-OH, which is designed to prevent racemization by blocking the π-nitrogen of the imidazole ring.[1]
-
Table 1: Comparison of Histidine Protecting Groups on Racemization
| Protecting Group | Coupling Conditions | % D-Isomer Formation |
| Trityl (Trt) | 50°C, 10 min | 6.8% |
| Boc | 50°C, 10 min | 0.18% |
| Trityl (Trt) | 90°C | >16% |
| Boc | 90°C | 0.81% |
Data adapted from a study on Liraglutide synthesis.
Troubleshooting Workflow for Histidine Racemization
Caption: Troubleshooting decision tree for histidine racemization.
Issue 2: Side-Chain Modification
The imidazole side chain of histidine can be susceptible to modification during both the coupling and final cleavage steps.
Question: My mass spectrometry results show unexpected mass additions to my histidine-containing peptide. What are the possible side reactions and how can I prevent them?
Answer:
Unexpected mass additions often point to side-chain modifications. Here are the most common culprits:
1. Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the growing peptide chain to form a guanidinium group, which terminates the peptide chain. This is more likely to occur if the coupling reagent is used in excess.
-
Mechanism: The coupling reagent activates itself by reacting with a base, forming a highly reactive species that can then react with the N-terminal amine.
-
Prevention:
-
Pre-activate the amino acid: Mix the Fmoc-amino acid with the coupling reagent and base for a short period before adding it to the resin. This consumes the coupling reagent in the desired reaction.
-
Use a slight excess of the amino acid relative to the coupling reagent.
-
Mechanism of N-terminal Guanidinylation by HATU
Caption: Desired coupling vs. guanidinylation side reaction.
2. Alkylation during Cleavage: During the final TFA cleavage, protecting groups from other amino acids (e.g., Trt from His, tBu from Asp, Ser, Thr) are removed, generating reactive carbocations. These cations can alkylate the imidazole ring of histidine or other susceptible residues like tryptophan and cysteine.
-
Prevention:
-
Use an efficient scavenger cocktail. A common and effective mixture is "Reagent K," which consists of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5]
-
Protect other susceptible residues appropriately. For peptides containing both histidine and tryptophan, using Fmoc-Trp(Boc)-OH is highly recommended to prevent alkylation of the tryptophan indole ring by the trityl cations released from His(Trt).[6]
-
Issue 3: Incomplete Coupling/Low Yield
Low coupling efficiency for histidine can lead to deletion sequences and reduced overall yield.
Question: I am observing a significant amount of deletion peptide corresponding to the histidine position. How can I improve the coupling efficiency?
Answer:
Incomplete coupling of histidine can be due to several factors:
1. Steric Hindrance: The bulky Fmoc and Trt groups, combined with potential peptide aggregation on the resin, can sterically hinder the coupling reaction.
-
Solution:
-
Increase coupling time and/or double couple. Perform the coupling reaction for a longer duration or repeat the coupling step to drive the reaction to completion.
-
Use a more efficient coupling reagent. Onium salt reagents like HATU or HCTU are generally very efficient.
-
Increase the concentration of reagents. Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.
-
2. Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that aggregate on the resin, making the N-terminus inaccessible.
-
Solution:
-
Use a different solvent. Switching from DMF to NMP, or adding chaotropic salts like LiCl to the coupling solution, can help disrupt aggregation.
-
Incorporate structure-disrupting elements. If the sequence allows, introducing pseudoproline dipeptides can break up secondary structures.
-
Monitoring Coupling Completion: It is crucial to monitor the completion of the coupling reaction, especially for difficult residues like histidine.
-
Kaiser Test (Ninhydrin Test): This is a common colorimetric test to detect free primary amines. A blue color indicates an incomplete reaction. Note that this test does not work for secondary amines like proline.
-
TNBS Test: 2,4,6-trinitrobenzenesulfonic acid can be used as an alternative to the Kaiser test and is sensitive to both primary and secondary amines.
FAQs (Frequently Asked Questions)
Q1: What is the best all-around protecting group for histidine in Fmoc-SPPS?
A1: While Fmoc-His(Trt)-OH is the most commonly used and cost-effective option, it is prone to racemization. For sequences where racemization is a major concern and for syntheses at elevated temperatures, Fmoc-His(Boc)-OH offers a significant advantage in minimizing epimerization. For maximal suppression of racemization, Fmoc-His(π-Mbom)-OH is an excellent but more expensive choice.[1]
Q2: I have an Asp-His sequence in my peptide. Are there any specific side reactions I should be aware of?
A2: Yes, the Asp-His motif is particularly susceptible to aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the preceding aspartic acid residue, forming a cyclic imide. This can lead to racemization of the aspartic acid and the formation of β-aspartyl peptide impurities.
-
Prevention:
Q3: How can I detect and quantify histidine racemization?
A3: The most common method is chiral amino acid analysis . This involves:
-
Complete acid hydrolysis of the purified peptide to its constituent amino acids.
-
Derivatization of the amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Separation and quantification of the resulting diastereomers by reverse-phase HPLC. The D- and L-histidine derivatives will have different retention times, allowing for their quantification.
Experimental Protocols
Protocol 1: Chiral Amino Acid Analysis for Histidine Racemization
1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl containing 1% phenol. c. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
2. Derivatization with Marfey's Reagent: a. Reconstitute the dried hydrolysate in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate the mixture at 40°C for 1 hour in the dark. d. Quench the reaction by adding 20 µL of 2 M HCl. e. Evaporate the sample to dryness.
3. HPLC Analysis: a. Reconstitute the derivatized sample in 500 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). b. Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase A: 0.1% TFA in water. d. Mobile Phase B: 0.1% TFA in acetonitrile. e. Gradient: A linear gradient from 10% to 60% B over 50 minutes at a flow rate of 1 mL/min is a good starting point. f. Detection: Monitor the absorbance at 340 nm. g. Compare the retention times of the sample peaks with those of derivatized D- and L-histidine standards. h. Calculate the percentage of D-histidine by integrating the peak areas: % D-His = [Area(D-His) / (Area(D-His) + Area(L-His))] * 100.
Protocol 2: LC-MS/MS Analysis for Side-Chain Modifications
1. Sample Preparation: a. For intact peptide analysis, dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile). b. For analysis of modifications after cleavage, ensure the sample is properly worked up to remove scavengers that might interfere with the analysis.
2. LC-MS/MS Analysis: a. LC System: Use a C18 reverse-phase column suitable for peptide separations. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient for separating the peptide of interest from its modified forms. e. MS System: An ESI-Q-TOF or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy. f. Data Acquisition: i. Perform a full MS scan to identify the molecular weights of the components in the sample. Look for mass shifts corresponding to potential modifications (e.g., +72 Da for guanidinylation, +242 Da for tritylation). ii. Perform tandem MS (MS/MS) on the parent ions of interest. The fragmentation pattern will help to localize the modification to a specific residue. For example, a modification on the histidine side chain will result in a mass shift of the corresponding y- and b-ions that contain the modified histidine.
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. youtube.com [youtube.com]
preventing racemization of ethyl l-histidinate during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of ethyl L-histidinate during the activation of its carboxylic acid for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization during activation?
Histidine, and by extension its ethyl ester, is one of the amino acids most susceptible to racemization during peptide bond formation.[1][2][3] This increased susceptibility is due to the nature of the imidazole side chain, which can participate in the racemization process. The activation of the carboxylic acid group makes the α-proton more acidic and thus easier to be abstracted by a base, leading to a loss of stereochemical integrity.[4]
Q2: What are the primary mechanisms of racemization for activated amino acids?
There are two main pathways for racemization during the activation of amino acids for peptide coupling[4][5][6]:
-
Direct Enolization/α-Abstraction: A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[4][5][6]
-
Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked by the preceding peptide bond's carbonyl oxygen (or the protecting group's carbonyl), forming a 5-membered oxazolone ring. This intermediate is readily tautomerized to an aromatic oxazole, which is achiral. Subsequent reaction with an amine can open the ring to produce a racemic peptide.[4][5][6][7]
Q3: How do coupling reagents and additives influence racemization?
The choice of coupling reagent and the use of additives are critical in controlling racemization.
-
Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) can lead to significant racemization if used alone.[6][8] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also promote racemization, especially with sensitive amino acids like histidine.[9][10]
-
Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[1][5][6][8] They react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated intermediate and proceeds more readily with the desired coupling reaction.[8] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[6][8]
Q4: What is the role of the base in racemization, and which bases are recommended?
The base used in the coupling reaction plays a significant role in racemization. Stronger bases and those with less steric hindrance are more likely to cause racemization by abstracting the α-proton.
-
Commonly Used Bases: N,N-diisopropylethylamine (DIEA) is a strong base and can promote racemization.[5]
-
Recommended Bases: Weaker bases with greater steric hindrance, such as N-methylmorpholine (NMM) and 2,4,6-collidine (TMP), are preferred as they are less likely to cause racemization.[5][6]
Q5: Can the protection of the histidine side chain's imidazole group reduce racemization?
Yes, protecting the imidazole nitrogen of the histidine side chain can significantly reduce racemization.[1] The trityl (Trt) protecting group is commonly used for this purpose.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the activation of this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| High levels of D-histidine isomer detected in the final product. | Inappropriate coupling reagent and/or lack of additive. | Use a carbodiimide coupling reagent (e.g., DIC) in combination with a racemization-suppressing additive like Oxyma or HOAt.[5][6][8] |
| Use of a strong, non-hindered base. | Replace strong bases like DIEA with weaker, sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5][6] | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the Fmoc-His(Trt)-OH before adding it to the amine component. In-situ activation is often preferred.[3] | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[11] | |
| Formation of N-acylurea byproduct. | Side reaction of carbodiimide coupling reagents. | The use of additives like HOBt, HOAt, or Oxyma is strongly recommended to minimize the formation of N-acylurea byproducts.[6] |
| Guanidinylation of the N-terminus. | Reaction of uronium/aminium coupling reagents with the unprotected N-terminal. | Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[1] |
| Low coupling efficiency. | Steric hindrance or aggregation. | Consider using a more potent coupling reagent like HATU in combination with a hindered base, but be mindful of the increased risk of racemization and optimize other conditions accordingly. Switching to a solvent like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation.[1] |
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes representative data on the effect of coupling reagents and additives on histidine racemization.
| Protecting Group | Coupling Reagent/Additive | Base | D-His Isomer (%) | Reference |
| Fmoc-L-His(Trt)-OH | HATU | NMM | High | [10] |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | Low | [10] |
| Fmoc-L-His-OH | PyBOP | - | ~2.5% | [12] |
| Fmoc-L-His(Trt)-OH | - | - | 4% | [12] |
Note: The exact percentage of racemization can vary based on solvent, temperature, reaction time, and the specific peptide sequence.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of this compound
This protocol outlines a general method for activating and coupling this compound while minimizing racemization.
-
Preparation:
-
Dissolve the N-terminally protected this compound (e.g., Fmoc-L-His(Trt)-OH) in an appropriate solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add the racemization-suppressing additive (e.g., Oxyma, 1.1 equivalents).
-
Add the coupling reagent (e.g., DIC, 1.1 equivalents).
-
Stir the solution at 0 °C for a short pre-activation time (e.g., 5-10 minutes).
-
Add the amine component (e.g., the growing peptide chain on a solid support) to the activated amino acid solution.
-
Add a weak, sterically hindered base (e.g., NMM, 2 equivalents).
-
Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and continue for an additional 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).
-
-
Work-up and Purification:
-
Follow standard procedures for washing and deprotection in solid-phase peptide synthesis or appropriate extraction and purification techniques for solution-phase synthesis.
-
Protocol 2: Quantitative Analysis of Racemization
To determine the extent of racemization, the final peptide product can be analyzed by chiral chromatography.
-
Sample Preparation:
-
Cleave the synthesized peptide from the solid support and deprotect it.
-
Purify the crude peptide using standard methods (e.g., reverse-phase HPLC).
-
Hydrolyze the purified peptide into its constituent amino acids (e.g., using 6 M HCl at 110 °C for 24 hours).
-
-
Derivatization:
-
Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine).
-
-
Chromatographic Analysis:
-
Analyze the derivatized amino acids by reverse-phase HPLC.
-
The L- and D-isomers of histidine will appear as distinct peaks.
-
Quantify the peak areas to determine the percentage of the D-isomer, which corresponds to the extent of racemization.
-
Visual Diagrams
Caption: Mechanisms of racemization for activated amino acids.
Caption: Workflow for minimizing racemization during coupling.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. Bot Detection [iris-biotech.de]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
Technical Support Center: Ethyl L-Histidinate Solubility for Reaction Setup
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of reagents is critical for the success of chemical reactions. Ethyl L-histidinate, a common reagent in pharmaceutical synthesis, can present solubility challenges. This guide provides troubleshooting advice and answers to frequently asked questions to address these issues effectively.
Troubleshooting Guide: Improving this compound Solubility
When encountering solubility issues with this compound, a systematic approach can help identify the optimal conditions for your reaction.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A stepwise guide to troubleshooting the dissolution of this compound for experimental setups.
Quantitative Data: Solubility of this compound Derivatives
The solubility of this compound is highly dependent on whether it is in its free base form or as a salt, such as the dihydrochloride salt. The salt form is generally more soluble in polar solvents.[1]
| Compound | Solvent | Solubility | Temperature (°C) |
| L-Histidine Ethyl Ester Dihydrochloride | Ethanol | 50 mg/mL | Not Specified |
| L-Histidine (for comparison) | Water | 42 mg/mL | 25 |
| L-Histidine (for comparison) | Ethanol | Very Slightly Soluble | Not Specified |
| L-Histidine (for comparison) | Diethyl Ether | Insoluble | Not Specified |
| L-Histidine (for comparison) | Acetone | Insoluble | Not Specified |
Experimental Protocols
Protocol 1: Dissolving L-Histidine Ethyl Ester Dihydrochloride in Ethanol
-
Weighing: Accurately weigh the desired amount of L-histidine ethyl ester dihydrochloride.
-
Solvent Addition: In a suitable reaction vessel, add the appropriate volume of absolute ethanol to achieve a concentration up to 50 mg/mL.[2]
-
Dissolution: Stir the mixture at room temperature. If dissolution is slow, gentle warming (to approximately 40-50°C) or sonication in a water bath can be applied.
-
Observation: Ensure the solution is clear and all solid has dissolved before proceeding with the addition of other reagents.
Protocol 2: In Situ Free-Basing of L-Histidine Ethyl Ester Dihydrochloride for Reaction
In many organic reactions, such as peptide couplings, the free amine of this compound is required. This can be achieved by adding a non-nucleophilic base to the reaction mixture.
-
Suspension: Suspend the L-histidine ethyl ester dihydrochloride in the chosen reaction solvent (e.g., DMF, DCM).
-
Base Addition: Add two equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the suspension.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. The reaction of the hydrochloride salt with the base will form the free amine of this compound and the corresponding ammonium salt of the base. The ammonium salt may precipitate, but the this compound free base will be in solution or a more reactive suspension.
-
Proceed with Reaction: The resulting mixture can often be used directly in the subsequent reaction step.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: There are several potential reasons for this:
-
Form of the Reagent: You may be using the free base form, which tends to be less soluble in many organic solvents compared to its hydrochloride salt. The L-histidine ethyl ester dihydrochloride salt is specifically used to enhance solubility.[1]
-
Solvent Polarity: this compound has a polar amino acid side chain, making it more soluble in polar solvents. If you are using a non-polar solvent, solubility will likely be very low.
-
Saturation: You may be exceeding the solubility limit of the compound in the chosen solvent. Refer to the solubility data table for guidance.
Q2: I am using the dihydrochloride salt, but it is still not dissolving in DMF. What can I do?
A2: While DMF is a common solvent for reactions involving this reagent, complete dissolution may not always be necessary for the reaction to proceed. You can try the following:
-
Gentle Heating: Warm the mixture gently (e.g., to 40-50°C) with stirring.
-
Sonication: Use an ultrasonic bath to aid in dissolution.
-
Reaction as a Suspension: For many reactions, particularly peptide couplings, the reaction can proceed from a fine suspension. Ensure good stirring to maintain a homogeneous mixture.
Q3: Can I use a base to help dissolve this compound?
A3: If you are starting with the dihydrochloride salt, adding a base like triethylamine will neutralize the hydrochloride, forming the free base. The free base may have different solubility characteristics than the salt, and while it might become more soluble in less polar organic solvents, the newly formed triethylammonium chloride salt will likely precipitate. This approach is standard practice for reactions requiring the free amine.
Q4: Will adding water as a co-solvent improve solubility?
A4: While L-histidine itself is more soluble in water, adding water to an organic reaction can be problematic and may interfere with your reaction chemistry, especially if water-sensitive reagents are involved.[3][4] For L-histidine in binary aqueous-organic mixtures, increasing the proportion of the organic solvent generally decreases solubility.[5] It is generally better to find a suitable organic solvent or co-solvent system.
Q5: Are there any alternative solvents I can try?
A5: For the dihydrochloride salt, polar protic solvents like ethanol are a good starting point.[2] For reactions requiring an aprotic polar solvent, DMSO is another option to consider, although its high boiling point can make product isolation more challenging. Always consider the compatibility of the solvent with your specific reaction conditions.
References
Technical Support Center: Ethyl L-Histidinate Free Base Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the removal of the dihydrochloride salt from ethyl L-histidinate to obtain the free base.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove the dihydrochloride salt from this compound?
This compound is often supplied as a dihydrochloride salt to improve its stability and solubility in aqueous solutions.[1] However, for many organic reactions, such as peptide couplings or reactions with acyl chlorides, the presence of the hydrochloride salt can interfere with the reaction by neutralizing basic reagents or catalysts.[2] The free amino group of the histidine ester is required to act as a nucleophile in these reactions, which is not possible when it is protonated as the hydrochloride salt.
Q2: What are the common methods for removing the dihydrochloride salt?
The most common method is neutralization with a base to deprotonate the ammonium and imidazolium groups, followed by either extraction of the free base into an organic solvent or its use in-situ for a subsequent reaction.[2][3]
Q3: Which base should I choose for the neutralization?
The choice of base depends on your experimental conditions and the requirements of your subsequent reaction. Common choices include inorganic bases like sodium bicarbonate, sodium carbonate, or potassium carbonate for aqueous neutralizations, and organic bases like triethylamine (TEA) for in-situ neutralizations in organic solvents.[2][3]
Q4: I am having trouble extracting the this compound free base into an organic solvent after neutralization. What could be the issue?
The free base of histidine and its esters can have significant water solubility, which can make extraction difficult.[2] You may be experiencing this issue. To improve extraction efficiency, you can try saturating the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic product. Using a more polar extraction solvent like chloroform or a mixture of chloroform and isopropanol might also be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of extracted free base | Incomplete neutralization. | Ensure you are using at least two equivalents of a suitable base to neutralize both hydrochloride salts. Monitor the pH of the aqueous solution; it should be basic (pH > 8). |
| High water solubility of the free base.[2] | Saturate the aqueous layer with NaCl before extraction. Use a more polar organic solvent for extraction (e.g., chloroform, ethyl acetate). Perform multiple extractions (3-5 times) with smaller volumes of solvent and combine the organic layers. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Let the mixture stand for a longer period to allow for phase separation. | |
| The subsequent reaction is not proceeding as expected after in-situ neutralization. | Insufficient amount of base. | Use a slight excess (e.g., 2.1-2.2 equivalents) of the organic base (like triethylamine) to ensure complete neutralization.[2] |
| The salt of the organic base is interfering with the reaction. | If triethylamine hydrochloride precipitates, it can sometimes be filtered off before proceeding. Alternatively, consider using a polymer-supported base that can be easily filtered off after neutralization. | |
| The isolated free base is not stable. | This compound free base can be less stable than its dihydrochloride salt. | Store the isolated free base under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C). For best results, it is often recommended to use the free base immediately after preparation.[2] |
Experimental Protocol: Neutralization and Extraction of this compound
This protocol describes a standard lab procedure for the neutralization of this compound dihydrochloride and subsequent extraction of the free base.
Materials:
-
This compound dihydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound dihydrochloride in a minimal amount of deionized water in a beaker or flask.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Continue adding the base until the effervescence (CO₂ evolution) ceases and the pH of the solution is basic (pH ≈ 8-9), which can be checked with pH paper.[3]
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution).
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the this compound free base as an oil or solid.
Data Presentation
| Base | Equivalents Required | Solvent System | Byproducts | Notes |
| Sodium Bicarbonate (NaHCO₃) | 2 | Water / Organic Solvent | NaCl, H₂O, CO₂[3] | Good for aqueous workups; CO₂ evolution can cause foaming. |
| Potassium Carbonate (K₂CO₃) | 1 | Water / Organic Solvent | KCl, H₂O, CO₂ | Stronger base than NaHCO₃. |
| Sodium Hydroxide (NaOH) | 2 | Water / Organic Solvent | NaCl, H₂O[3] | Strong base; can cause hydrolysis of the ester if not handled carefully (e.g., at elevated temperatures). |
| Triethylamine (TEA) | 2 | Organic Solvent (e.g., DCM, DMF)[2] | Triethylamine hydrochloride | Commonly used for in-situ neutralizations; the resulting salt may precipitate.[2] |
Visualizations
Caption: Workflow for the neutralization and extraction of this compound free base.
References
optimization of reaction conditions for modifying proteins with ethyl l-histidinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions when modifying proteins with ethyl l-histidinate. The primary method addressed is the carbodiimide-mediated coupling of the primary amine of this compound to carboxyl groups (aspartic acid, glutamic acid, or C-terminus) on the target protein, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of modifying proteins with this compound using EDC and NHS?
A1: The modification is a two-step process. First, EDC activates the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.[1][2] NHS is added to react with this intermediate, creating a more stable amine-reactive NHS ester.[1][3] In the second step, the primary amine of this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.[1] This process covalently attaches the this compound to the protein.
Q2: What are the optimal pH conditions for the reaction?
A2: The two steps of the reaction have different optimal pH ranges. The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0.[2][4] However, the subsequent reaction of the NHS-activated protein with the primary amine of this compound is most efficient at a physiological to slightly basic pH of 7.2 to 8.0.[2][3] For optimal results, a two-step protocol with a pH adjustment between the steps is recommended.[2]
Q3: What buffers should I use for this reaction?
A3: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.
-
For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.[2]
-
For the coupling step (pH 7.2-8.0): Phosphate-buffered saline (PBS) is a suitable choice.[2][3]
-
Buffers to avoid: Tris (tris(hydroxymethyl)aminomethane), glycine, and acetate buffers should be avoided as they contain primary amines or carboxylates that will interfere with the coupling chemistry.
Q4: What are the recommended molar ratios of Protein:EDC:NHS:this compound?
A4: The optimal molar ratios can vary depending on the protein and the desired degree of modification. However, a good starting point is to use an excess of the coupling reagents and the modifying agent relative to the protein's carboxyl groups. The molar ratio of the reagents is typically based on the moles of the carboxyl group, not the amine group.[5]
| Component | Recommended Starting Molar Ratio (relative to Protein) |
| Protein | 1 |
| EDC | 10 - 50 |
| NHS | 20 - 100 |
| This compound | 50 - 200 |
It is highly recommended to perform a titration experiment to determine the optimal ratios for your specific application.
Q5: Could the imidazole side chain of this compound cause side reactions?
A5: While the primary amine of this compound is the most nucleophilic group and the intended site of reaction, the imidazole side chain can exhibit nucleophilicity, especially at certain pH values. The pKa of the histidine imidazole group is approximately 6.0.[6] Above this pH, the imidazole is deprotonated and more nucleophilic. While direct reaction with the NHS ester is less likely than with the primary amine, it is a possibility. To minimize potential side reactions, it is advisable to perform the coupling step at a pH between 7.2 and 7.5, where the primary amine is sufficiently reactive, and the imidazole's nucleophilicity is not at its maximum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no modification of the protein | Inactive EDC or NHS: EDC and NHS are moisture-sensitive. | Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation.[1][2] Use fresh, high-quality reagents. |
| Inappropriate buffer: Presence of interfering nucleophiles (e.g., Tris, glycine) or carboxylates (e.g., acetate) in the reaction buffer. | Use non-interfering buffers such as MES for the activation step and PBS for the coupling step.[2] | |
| Incorrect pH: The pH of the reaction is critical for both the activation and coupling steps. | For a two-step protocol, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0.[2] Verify the pH of your buffers. | |
| Hydrolysis of the NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. | Add the this compound to the activated protein as soon as possible after the activation step. Avoid prolonged incubation at high pH before the addition of the amine. | |
| Insufficient molar ratio of reagents: The concentration of EDC, NHS, or this compound may be too low. | Increase the molar excess of EDC, NHS, and this compound. Perform a titration to find the optimal concentrations.[3] | |
| Protein precipitation during the reaction | High concentration of EDC: Excessive amounts of EDC can lead to protein cross-linking and precipitation. | Reduce the amount of EDC used in the reaction.[2] |
| Change in protein solubility: The modification of carboxyl groups can alter the protein's isoelectric point and solubility. | Perform the reaction in a buffer with appropriate ionic strength. Consider adding solubility-enhancing agents if compatible with the reaction. | |
| High degree of protein-protein cross-linking | One-step reaction protocol: Adding all reactants together can lead to the protein's primary amines reacting with activated carboxyls on other protein molecules. | Use a two-step coupling protocol. Activate the protein with EDC/NHS first, then quench the remaining EDC before adding the this compound.[1][2] |
| High protein concentration: High concentrations of the target protein can favor intermolecular cross-linking. | Reduce the concentration of the protein in the reaction mixture. | |
| Unexpected side products | Reaction with other amino acid side chains: At higher pH, other nucleophilic side chains like tyrosine, serine, and threonine can potentially react with the NHS ester, although this is less common than reaction with primary amines.[7] | Maintain the coupling reaction pH between 7.2 and 7.5. |
| Formation of N-acylisourea: A side reaction of the O-acylisourea intermediate can lead to the formation of an inactive N-acylisourea. | The addition of NHS helps to minimize this side reaction by rapidly converting the O-acylisourea to the more stable NHS ester.[1] |
Experimental Protocols
Two-Step Protocol for Modifying a Protein with this compound
This protocol is generally recommended to minimize protein-protein cross-linking.
Materials:
-
Target Protein
-
This compound hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare fresh solutions of EDC, NHS, and this compound. It is recommended to dissolve EDC and NHS in anhydrous DMSO or DMF and add them to the aqueous reaction mixture to minimize hydrolysis. This compound hydrochloride should be dissolved in the Coupling Buffer.
-
Activation of Protein Carboxyl Groups:
-
Add EDC and NHS to the protein solution. A typical starting molar excess is 10-50 fold for EDC and 20-100 fold for NHS over the protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC (Optional but Recommended):
-
To prevent cross-linking of this compound to the protein's primary amines, it is beneficial to remove excess EDC. This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
Coupling of this compound:
-
Immediately add the this compound solution to the activated protein solution. Use a molar excess of 50-200 fold over the protein.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.[3] Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis or by using a desalting column equilibrated with a suitable storage buffer for your protein.
-
Visualizations
Caption: A two-step experimental workflow for protein modification.
Caption: A troubleshooting decision tree for low modification efficiency.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Large-Scale Synthesis of Ethyl L-Histidinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of ethyl L-histidinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when scaling up the process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to equilibrium limitations of the Fischer esterification.[1][2] - Insufficient catalyst activity or amount. - Suboptimal reaction temperature or time. - Loss of product during workup and purification. | - Use a large excess of ethanol (can also serve as the solvent) to drive the equilibrium towards the product.[2][3] - Employ a continuous distillation setup to remove water as it is formed, further shifting the equilibrium.[4] - Ensure the acid catalyst (e.g., sulfuric acid, gaseous HCl) is fresh and used in appropriate molar quantities.[5] - Optimize reaction temperature (typically reflux) and monitor reaction progress using TLC or HPLC to determine the optimal reaction time.[6] |
| Formation of Side Products/Impurities | - The imidazole ring of histidine is nucleophilic and can undergo side reactions under acidic conditions.[1][7] - Dimerization or polymerization of the amino acid. - Racemization at the chiral center. | - Maintain a moderate reaction temperature to minimize side reactions. - The use of thionyl chloride (SOCl₂) in ethanol at low temperatures, followed by reflux, can be a high-yielding alternative to strong mineral acids and may reduce side reactions. - Protect the amino group and/or the imidazole nitrogen if side reactions are significant, though this adds extra steps to the synthesis. |
| Product is an Oil or Fails to Crystallize | - Presence of residual solvent (ethanol, water). - Impurities preventing crystal lattice formation. - Incorrect pH during isolation. | - Ensure complete removal of ethanol and water under reduced pressure after the reaction. Co-evaporation with a suitable solvent like toluene may aid in removing residual water. - Purify the crude product, for example, by column chromatography, before attempting crystallization. - Adjust the pH of the solution carefully during the isolation of the free base or its salt to find the optimal crystallization point. |
| Difficulty in Isolating the Product | - High solubility of the product in the reaction mixture or wash solutions. - Formation of a stable emulsion during extraction. | - Isolate the product as its dihydrochloride salt, which is typically a crystalline solid with lower solubility in organic solvents. - Use a minimal amount of solvent for recrystallization. - If an emulsion forms, add a saturated brine solution to help break it. |
| Discoloration of the Final Product | - Degradation of the starting material or product at high temperatures. - Presence of impurities from starting materials or solvents. | - Use high-purity L-histidine and solvents. - Avoid excessive heating during the reaction and purification steps. - Consider treating the solution with activated carbon to remove colored impurities before the final crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: The most common and cost-effective method for the large-scale synthesis of this compound is the Fischer esterification. This reaction involves treating L-histidine with a large excess of ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride gas.[2][5] The product is typically isolated as the dihydrochloride salt.
Q2: Why is a large excess of ethanol used in the Fischer esterification?
A2: The Fischer esterification is a reversible reaction that reaches an equilibrium between the reactants (L-histidine and ethanol) and the products (this compound and water).[1][2] According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, ethanol, which also often serves as the solvent) shifts the equilibrium position to the right, favoring the formation of the ester and increasing the overall yield.[3]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary concern for side reactions involves the imidazole ring of the histidine side chain. The nitrogen atoms in the imidazole ring are nucleophilic and can be alkylated or undergo other reactions under strongly acidic conditions, especially at elevated temperatures.[1] While direct evidence for this being a major issue in Fischer esterification is limited, it is a potential source of impurities. Using milder conditions or alternative esterification methods can mitigate this risk.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).[6] A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 7:3). The starting material (L-histidine) is more polar and will have a lower Rf value than the product (this compound). The reaction is considered complete when the spot corresponding to L-histidine is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What is the best way to purify the final product on a large scale?
A5: On a large scale, the most common purification method is crystallization. This compound is typically isolated as its dihydrochloride salt, which is a stable, crystalline solid. The crude reaction mixture is concentrated to remove excess ethanol and water. The residue is then dissolved in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and isopropanol) and allowed to crystallize, often by cooling. The crystals are then collected by filtration, washed with a cold solvent to remove soluble impurities, and dried under vacuum.
Q6: What are the typical storage conditions for this compound dihydrochloride?
A6: this compound dihydrochloride is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Experimental Protocols
Large-Scale Synthesis of this compound Dihydrochloride via Fischer Esterification
This protocol is a general guideline for the large-scale synthesis of this compound dihydrochloride. Optimization of specific parameters may be necessary based on the scale and equipment used.
Materials:
-
L-Histidine
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (98%) or Hydrogen Chloride gas
-
Diethyl ether or other suitable anti-solvent for crystallization
Procedure:
-
Reaction Setup: In a large, appropriately sized glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas inlet (if using HCl gas), add L-histidine.
-
Addition of Ethanol: Add a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents relative to L-histidine). The ethanol will act as both a reactant and a solvent.
-
Catalyst Addition:
-
Option A (Sulfuric Acid): Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1.2-1.5 molar equivalents) to the stirred suspension. The addition is exothermic, so maintain the temperature below 10°C.
-
Option B (HCl Gas): Cool the ethanol suspension to 0°C and bubble dry hydrogen chloride gas through the mixture until saturation.
-
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the majority of the excess ethanol.
-
-
Crystallization and Isolation:
-
To the concentrated residue, slowly add a suitable anti-solvent, such as diethyl ether, with vigorous stirring to induce crystallization of the this compound dihydrochloride.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by filtration.
-
Wash the filter cake with cold anhydrous ethanol or diethyl ether to remove any remaining impurities.
-
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. doaj.org [doaj.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 5. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 6. Reaction of Nα-acetyl-L-histidine with diazomethane: A model esterification reaction of carboxylic groups in the presence of imidazole rings | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 7. Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of ethyl l-histidinate in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl L-histidinate in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound in aqueous solutions is hydrolysis of the ethyl ester bond. This reaction yields L-histidine and ethanol. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution. Additionally, the resulting L-histidine can itself be subject to degradation.
Q2: What is the main degradation pathway for this compound?
A2: The main degradation pathway is the hydrolysis of the ester linkage. This is a chemical reaction in which a water molecule breaks the ester bond, resulting in the formation of L-histidine and ethanol. This process can be accelerated by acidic or basic conditions and higher temperatures.
Q3: What are the known degradation products of this compound?
A3: The immediate degradation products are L-histidine and ethanol. However, L-histidine can further degrade, particularly in the presence of certain contaminants. A known degradation product of L-histidine is trans-urocanic acid, which can form in the presence of microbial contamination or certain metal ions.[1][2]
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester. Generally, the solution should be maintained at a pH where the rate of hydrolysis is minimized. For L-histidine itself, crystallization is at a minimum at pH 6.[3]
Q5: Does temperature impact the stability of this compound solutions?
A5: Yes, temperature is a critical factor. As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. For long-term storage of solutions, it is advisable to keep them at refrigerated or frozen temperatures (≤ -4 °C is recommended for the solid form) to minimize degradation.[1]
Q6: Can metal ions affect the stability of this compound?
A6: Yes, the presence of metal ions can influence the stability. Studies on related histidine esters have shown that metal complexes can catalyze the hydrolysis of the ester bond.[4][5][6] Furthermore, the degradation of the resulting L-histidine to trans-urocanic acid can be slightly activated by certain metal ions like Mn(2+).[1][2] The use of chelating agents such as EDTA or DTPA can counteract these effects.[1][2]
Q7: Are there any recommended additives to improve the stability of this compound solutions?
A7: While specific data for this compound is limited, studies on L-histidine have shown that the presence of other amino acids, such as alanine or cysteine, can significantly reduce its degradation to trans-urocanic acid.[1][2] However, the impact of these additives on the primary hydrolysis of the ethyl ester is not well-documented.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
| Symptom | Possible Cause | Recommended Action |
| Appearance of a new peak eluting earlier than this compound. | This is likely due to the formation of the more polar L-histidine via hydrolysis. | Confirm the identity of the peak by running an L-histidine standard. If confirmed, this indicates degradation of your this compound solution. Prepare fresh solutions and consider adjusting pH and storage temperature. |
| A peak is observed at the total permeation volume in Size Exclusion Chromatography (SEC). | This could be trans-urocanic acid, a degradation product of L-histidine.[1][2] | Fractionate the peak and analyze by mass spectrometry to confirm its identity. To prevent its formation, consider adding inhibitors like alanine or cysteine to your formulation.[1][2] |
| Multiple, unidentified small peaks. | Could be minor degradation products, impurities in the starting material, or contaminants from the solvent or container. | Run a blank (solvent only) to rule out solvent contamination. Check the certificate of analysis for your this compound for known impurities. Perform forced degradation studies to identify potential degradation products. |
| Ghost peaks appearing in the chromatogram. | These can be caused by late elution from a previous injection or contamination in the mobile phase. | Flush the column with a strong solvent. Ensure high purity of mobile phase solvents and additives. |
Issue 2: Inconsistent Experimental Results Over Time
| Symptom | Possible Cause | Recommended Action |
| Decreasing concentration of this compound in prepared solutions over a short period. | Rapid hydrolysis of the ethyl ester due to inappropriate pH or high temperature. | Measure and adjust the pH of your solution. Prepare solutions fresh before use and store them at low temperatures (2-8 °C) for short-term use. For longer-term, consider frozen storage. |
| Variability in biological or chemical activity of the solution. | Degradation of this compound to L-histidine, which may have different activity in your system. | Quantify the concentration of this compound using a stability-indicating analytical method like HPLC before each experiment. |
| Precipitate formation in the solution. | Crystallization of L-histidine upon hydrolysis, especially if the concentration exceeds its solubility at the given pH and temperature. Amorphous L-histidine can crystallize when exposed to moisture.[3] | Ensure the solution is protected from moisture.[3] If a precipitate forms, it can be analyzed to confirm its identity. Consider preparing more dilute solutions or adjusting the pH. |
Quantitative Data
Table 1: Catalysis of Base Hydrolysis of Histidine Methyl Ester
| Catalyst | Catalysis Ratio | Reference |
| [Pd(Et4en)(H2O)2]2+ | 3.15 | [4] |
Note: The catalysis ratio represents the factor by which the rate of hydrolysis is increased in the presence of the catalyst compared to the uncatalyzed reaction. The relatively low ratio for histidine methyl ester compared to other amino acid esters like glycine methyl ester suggests that the hydrolysis may be less susceptible to this specific type of catalysis, potentially due to steric hindrance from the imidazole ring.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and its primary degradant, L-histidine.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution may be necessary to separate the more polar L-histidine from the less polar this compound.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and increase to a higher percentage (e.g., 50%) over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.[7]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is critical for a stability-indicating method and can be assessed through forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of analytical methods.[8][9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a neutral pH).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. Aim for 5-20% degradation.[9][10]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak under each stress condition to ensure there are no co-eluting degradation products.
Visualizations
Caption: Primary and secondary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of base hydrolysis of α-amino acid esters catalyzed...: Ingenta Connect [ingentaconnect.com]
- 7. Analytical Methods for Amino Acids : Shimadzu (România) [shimadzu.ro]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency with Ethyl L-Histidinate
For researchers, scientists, and drug development professionals engaged in peptide synthesis, achieving high coupling efficiency is paramount for the successful synthesis of target molecules. Ethyl L-histidinate, a common building block, can sometimes present challenges during the coupling process, leading to lower than expected yields and the formation of impurities. This guide provides a comprehensive resource for troubleshooting low coupling efficiency with this compound, offering insights into potential causes, preventative measures, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency when using this compound?
A1: Low coupling efficiency with this compound can stem from several factors, primarily related to the unique properties of the histidine imidazole side chain. The most common culprits include:
-
Racemization: The imidazole ring of histidine can catalyze the abstraction of the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity. This is a significant issue with histidine derivatives.[1][2]
-
Side-chain Acylation: The unprotected imidazole nitrogen can react with the activated carboxyl group, leading to the formation of a stable acyl-imidazole intermediate. While this can sometimes be reversed in subsequent steps, it effectively reduces the concentration of the activated amino acid available for coupling to the desired amine.[1]
-
Steric Hindrance: The bulky side chain of histidine, especially when protected, can sterically hinder the approach of the reacting amino group, slowing down the coupling reaction.
-
Suboptimal Activation/Coupling Reagents: The choice of coupling reagent and additives is critical. Some reagents are more prone to causing racemization or may not be potent enough to overcome the challenges associated with histidine coupling.[3]
-
Inappropriate Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact coupling efficiency and the prevalence of side reactions.
Q2: How can I minimize racemization during the coupling of this compound?
A2: Minimizing racemization is a key consideration when working with histidine derivatives. Several strategies can be employed:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU, HBTU, and HCTU, especially in the presence of an additive like HOBt or HOAt, are generally preferred over carbodiimides (e.g., DIC) alone, as they are known to suppress racemization.[1][3] DEPBT is another reagent reported to be effective in minimizing racemization for histidine coupling.[4]
-
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species.[1]
-
Side-Chain Protection: Protecting the imidazole side chain of histidine is crucial. The choice of protecting group can influence the degree of racemization. Trityl (Trt) and Benzyloxymethyl (Bom) are commonly used protecting groups. The Bom group, in particular, is noted for its effectiveness in suppressing racemization.[1]
-
Controlled Base Addition: The type and amount of base used can impact racemization. Weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over stronger bases. Using the minimum necessary amount of base is also recommended.
Q3: What are the recommended protecting groups for the imidazole side chain of this compound?
A3: The selection of an appropriate protecting group for the histidine side chain is critical to prevent side reactions. Common choices include:
-
Trityl (Trt): This is a widely used, acid-labile protecting group. It provides good protection and is compatible with Fmoc-based solid-phase peptide synthesis (SPPS).
-
tert-Butoxycarbonyl (Boc): Another acid-labile group, often used in Boc-based SPPS.
-
Benzyloxymethyl (Bom): This protecting group is known to be very effective at reducing racemization.[1] However, it may require harsher cleavage conditions.
-
N(im)-Tosyl (Tos): A more robust protecting group, often used in Boc chemistry, that requires strong acid for removal.
The choice of protecting group will depend on the overall synthetic strategy, particularly the cleavage conditions planned for the final peptide.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving low coupling efficiency with this compound.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield of the desired peptide | Incomplete coupling reaction. | - Increase coupling time.- Perform a double coupling.- Switch to a more efficient coupling reagent (e.g., HATU, HBTU). |
| - Optimize solvent (NMP can be better than DMF for aggregating sequences).[5] | ||
| Presence of a peak with the mass of the starting material (amine component) | Incomplete coupling. | - See solutions for "Low overall yield".- Check the quality and concentration of reagents. |
| Presence of a peak with a mass corresponding to a dipeptide of this compound | Side-chain acylation followed by transfer. | - Ensure proper side-chain protection of the histidine.- Use a less reactive coupling reagent if the issue persists. |
| Presence of diastereomeric impurities (peaks with the same mass but different retention times) | Racemization of the this compound during activation/coupling.[1] | - Use a racemization-suppressing coupling cocktail (e.g., HATU/HOAt or DIC/HOBt).[1]- Employ a weaker base (e.g., DIPEA, collidine) in stoichiometric amounts.- Lower the reaction temperature. |
| Formation of a capped sequence (e.g., acetylated amine) | Incomplete coupling followed by capping of the unreacted amine. | - Improve coupling efficiency using the suggestions above to minimize the amount of unreacted amine. |
| Resin beads clumping or shrinking | Peptide aggregation on the solid support.[5] | - Switch to a solvent known to disrupt aggregation, such as N-methylpyrrolidone (NMP).[5]- Incorporate a chaotropic salt (e.g., LiCl) in the coupling mixture. |
Quantitative Data on Coupling Reagents
While specific head-to-head quantitative data for this compound is not extensively published in a comparative format, the general performance of coupling reagents in peptide synthesis provides valuable guidance. The choice of reagent can significantly impact both yield and purity by influencing the extent of side reactions like racemization.
| Coupling Reagent/Cocktail | Typical Molar Equivalents (Reagent:Amino Acid:Base) | Relative Coupling Efficiency | Racemization Potential | Notes |
| HATU/DIPEA | 1:1:2 | Very High | Low to Moderate | Fast reaction times. Excess HATU can lead to side reactions.[1] |
| HBTU/HOBt/DIPEA | 1:1:1:2 | High | Low | A very common and effective combination. |
| DIC/HOBt | 1:1:1 | Moderate to High | Low | A cost-effective option. The urea byproduct of DIC can be difficult to remove in solution-phase synthesis.[4] |
| PyBOP/DIPEA | 1:1:2 | High | Low | Byproducts are generally less hazardous than those of BOP. |
| DEPBT/DIEA | 1:1:2 | High | Very Low | Particularly recommended for minimizing racemization with histidine.[4] |
Note: The optimal equivalents may vary depending on the specific sequence and reaction conditions. It is always recommended to perform small-scale optimizations.
Experimental Protocols
Below are detailed methodologies for two common coupling procedures involving a protected this compound derivative. These protocols are intended as a starting point and may require optimization for specific peptide sequences.
Protocol 1: HATU-Mediated Coupling of Fmoc-His(Trt)-OEt
Materials:
-
Fmoc-His(Trt)-OEt
-
Resin-bound peptide with a free N-terminal amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Activation of Fmoc-His(Trt)-OEt: In a separate vial, dissolve Fmoc-His(Trt)-OEt (1.5 to 2.0 equivalents relative to the resin loading) and HATU (1.45 to 1.95 equivalents) in DMF or NMP. Add DIPEA (3.0 to 4.0 equivalents) to the solution and pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test or TNBS test) to monitor the completion of the coupling. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: DIC/HOBt-Mediated Coupling of Boc-His(Bom)-OEt
Materials:
-
Boc-His(Bom)-OEt
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. Perform the deprotection of the N-terminal protecting group (e.g., Boc deprotection with TFA in DCM). Neutralize the resin with a solution of 10% DIPEA in DMF. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Coupling Solution Preparation: In a reaction vessel, add the prepared resin. In a separate vial, dissolve Boc-His(Bom)-OEt (2.0 equivalents relative to the resin loading) and HOBt (2.0 equivalents) in DMF or NMP.
-
Coupling Reaction: Add the amino acid/HOBt solution to the resin. Then, add DIC (2.0 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Monitor the reaction progress using a suitable qualitative test (e.g., Kaiser test). If the reaction is incomplete after 4 hours, a recoupling may be necessary.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove the soluble diisopropylurea byproduct and any unreacted reagents.
Visualizing the Troubleshooting Workflow
To aid in the decision-making process when encountering low coupling efficiency, the following workflow diagram illustrates a logical sequence of troubleshooting steps.
Caption: Troubleshooting workflow for low coupling efficiency with this compound.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl L-Histidinate
For researchers, scientists, and drug development professionals, understanding the nuanced structural details of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of ethyl L-histidinate, offering a detailed examination of its spectral features in contrast to its parent amino acid, L-histidine. This comparison highlights the impact of esterification on the chemical environment of the molecule's constituent atoms.
Executive Summary
This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide utilizes established principles of NMR spectroscopy to predict the chemical shifts and coupling constants, based on the well-documented data for L-histidine. This predictive analysis, presented alongside the experimental data for L-histidine, offers valuable insights into the structural changes induced by the ethyl ester group. Detailed experimental protocols for acquiring high-resolution NMR spectra of such compounds are also provided, ensuring replicability and methodological rigor.
Data Presentation: A Tale of Two Molecules
The introduction of an ethyl ester functional group to L-histidine significantly alters the electronic environment of the molecule, leading to predictable changes in the NMR spectra. The following tables summarize the experimental ¹H and ¹³C NMR data for L-histidine and the predicted data for this compound.
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | L-Histidine Chemical Shift (δ) ppm | Predicted this compound Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-α | ~3.7 - 4.0 | ~3.8 - 4.1 | Triplet | ~6-7 | 1H |
| H-β | ~3.0 - 3.2 | ~3.1 - 3.3 | Doublet of Doublets | ~6-7, ~15 | 2H |
| H-2 (imidazole) | ~7.7 - 8.0 | ~7.8 - 8.1 | Singlet | - | 1H |
| H-4 (imidazole) | ~6.9 - 7.1 | ~7.0 - 7.2 | Singlet | - | 1H |
| -CH₂- (ethyl) | - | ~4.1 - 4.3 | Quartet | ~7 | 2H |
| -CH₃ (ethyl) | - | ~1.2 - 1.4 | Triplet | ~7 | 3H |
| -NH₂ | Variable | Variable | Broad Singlet | - | 2H |
| -NH (imidazole) | Variable | Variable | Broad Singlet | - | 1H |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | L-Histidine Chemical Shift (δ) ppm | Predicted this compound Chemical Shift (δ) ppm |
| C=O (carbonyl) | ~175 - 178 | ~172 - 175 |
| C-α | ~54 - 56 | ~53 - 55 |
| C-β | ~28 - 30 | ~27 - 29 |
| C-2 (imidazole) | ~135 - 137 | ~134 - 136 |
| C-4 (imidazole) | ~117 - 119 | ~116 - 118 |
| C-5 (imidazole) | ~130 - 132 | ~129 - 131 |
| -CH₂- (ethyl) | - | ~60 - 62 |
| -CH₃ (ethyl) | - | ~14 - 16 |
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of amino acid esters like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample (this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.
3. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-5 seconds
-
Pulse width: 90°
-
Acquisition time: 2-4 seconds
-
Spectral width: 10-15 ppm
-
4. ¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical acquisition parameters include:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 90°
-
Acquisition time: 1-2 seconds
-
Spectral width: 200-250 ppm
-
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
Mandatory Visualization
To visualize the relationships within the molecule and the experimental process, the following diagrams are provided.
Comparative Mass Spectrometry Analysis of Synthesized Ethyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry profile of synthesized ethyl L-histidinate. Due to the limited availability of direct experimental mass spectra for this compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This predicted data is compared with the experimental mass spectrometry data of the parent amino acid, L-histidine, and a structurally related amino acid ester, ethyl L-phenylalaninate. This comparison offers valuable insights for the characterization of synthesized this compound and similar compounds in a research and drug development context.
Data Presentation: Comparison of Mass Spectrometry Data
The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and compares them with the experimental values for L-histidine and ethyl L-phenylalaninate.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and (Proposed Structure) |
| This compound (Predicted) | 183.21 | 183 | 154 ([M-C₂H₅]⁺), 138 ([M-OC₂H₅]⁺), 110 ([M-COOC₂H₅]⁺), 81 (Imidazole side chain fragment) |
| L-Histidine | 155.15 | 155 | 110 ([M-COOH]⁺), 82 (Imidazole side chain fragment)[1] |
| Ethyl L-Phenylalaninate | 193.25 | 193 | 120 ([M-COOC₂H₅]⁺), 102 ([M-CH₂-Ph]⁺), 91 ([C₇H₇]⁺, tropylium ion)[2][3] |
Experimental Protocols
A standard method for the mass spectrometry analysis of a volatile amino acid derivative such as this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To obtain the mass spectrum of this compound for structural confirmation and purity assessment.
Materials and Equipment:
-
Synthesized this compound
-
Anhydrous ethanol (for sample dissolution)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source
-
A suitable capillary column for GC (e.g., HP-5ms)
-
Helium (carrier gas)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in anhydrous ethanol (e.g., 1 mg/mL).
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the data using the instrument's software. The software will generate a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the TIC.
-
Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
-
Mandatory Visualization: Predicted Fragmentation of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted Fragmentation of this compound.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Ethyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of ethyl l-histidinate. Ensuring the chemical and stereochemical purity of this amino acid ester is critical for its use in pharmaceutical development and scientific research. This document outlines and compares various HPLC techniques, offering detailed experimental protocols and supporting data to aid in method selection and development.
Introduction to Purity Concerns
This compound, as a chiral amino acid ester, can present several purity challenges. Impurities may arise from the synthesis process, degradation, or storage. Key purity aspects to consider are:
-
Chemical Purity: Presence of by-products from the synthesis, unreacted starting materials (e.g., L-histidine), or degradation products.
-
Enantiomeric Purity: The presence of the unwanted D-enantiomer (ethyl d-histidinate), which can have different pharmacological or toxicological profiles.
-
Related Substances: Other structurally similar compounds, such as dimers or products of imidazole ring side-reactions.
This guide focuses on HPLC methods capable of resolving and quantifying these potential impurities.
Experimental Workflow for Method Comparison
A systematic approach is essential when comparing different HPLC methods to select the most suitable one for routine analysis or for characterizing a new batch of this compound. The following workflow outlines the key steps in such a comparison.
Potential Impurity Sources in this compound
Understanding the origin of potential impurities is crucial for developing a targeted analytical method. The diagram below illustrates the synthetic pathway and potential side reactions leading to impurities.
Comparison of HPLC Methods
The following sections detail three common HPLC approaches for the analysis of this compound, with a comparison of their performance characteristics.
Chiral HPLC for Enantiomeric Purity
Chiral HPLC is essential for quantifying the d-enantiomer of ethyl histidinate. Polysaccharide-based and crown ether columns are commonly employed for this purpose.
Experimental Protocol (Example):
-
Column: Daicel Crownpak CR(+) or Astec CHIROBIOTIC T, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Perchloric acid solution (pH adjusted to ~2.0) with methanol as an organic modifier.[1] The ratio may need optimization.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C (can be lowered to improve resolution)[1]
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Reversed-Phase (RP) HPLC for Chemical Purity
RP-HPLC is a robust technique for separating this compound from less polar impurities and its more polar precursor, L-histidine.
Experimental Protocol (Example):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of Buffer A (e.g., 20 mM potassium phosphate, pH 2.8) and Buffer B (Acetonitrile).
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Buffer A at a concentration of approximately 1 mg/mL.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Impurities
HILIC is an alternative to RP-HPLC and is particularly effective for retaining and separating highly polar compounds like L-histidine from the main this compound peak.
Experimental Protocol (Example):
-
Column: Silica-based HILIC column, 3 µm, 2.1 x 100 mm
-
Mobile Phase: A gradient of Buffer A (95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0) and Buffer B (50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0).
-
Gradient: 0% B for 2 min, then to 50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 75:25 Acetonitrile:Water at a concentration of approximately 1 mg/mL.
Data Presentation: Performance Comparison
The following tables summarize the expected performance of each HPLC method for key analytical parameters.
Table 1: Chromatographic Performance Comparison
| Parameter | Chiral HPLC | Reversed-Phase HPLC | HILIC |
| Primary Application | Enantiomeric Purity | Chemical Purity | Polar Impurity Analysis |
| Resolution (Rs) of L/D Isomers | > 2.0 | Not applicable | Not applicable |
| Resolution (Rs) of this compound / L-Histidine | May co-elute | > 3.0 | > 4.0 |
| Typical Run Time | 15-25 min | 20-30 min | 15-20 min |
| Mobile Phase Complexity | Low to Moderate | Moderate (Gradient) | Moderate (Gradient) |
Table 2: Sensitivity and Detection Comparison
| Parameter | Chiral HPLC | Reversed-Phase HPLC | HILIC |
| Detection Method | UV (210 nm) | UV (210 nm) | UV (210 nm), MS |
| Limit of Quantification (LOQ) for D-Isomer | ~0.05% | Not applicable | Not applicable |
| LOQ for L-Histidine | ~0.1% (if resolved) | ~0.05% | ~0.02% |
| Compatibility with MS | Moderate (requires volatile buffers) | Good | Excellent |
Method Selection Guide
-
For regulatory filings and final product release , a combination of methods is recommended. A Chiral HPLC method should be used specifically for enantiomeric purity, while a Reversed-Phase HPLC method is suitable for quantifying chemical impurities and related substances.
-
If the primary impurity concern is the highly polar L-histidine starting material , HILIC may offer superior resolution and sensitivity compared to RP-HPLC.
-
For impurity identification , coupling any of these separation techniques to a Mass Spectrometer (MS) is highly advantageous. HILIC is often the most straightforward to couple with MS due to the high organic content of the mobile phase.
-
Derivatization with agents like o-phthalaldehyde (OPA) can be considered if higher sensitivity is required for impurity profiling, particularly when using fluorescence detection.[3][4] This adds a step to the sample preparation but can lower detection limits significantly.[3]
By carefully considering the specific purity attributes of interest and comparing the performance characteristics outlined in this guide, researchers can select and implement a robust and reliable HPLC method for the quality assessment of this compound.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. "Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope" by Maneesha Jakkampudi [opus.govst.edu]
- 3. shimadzu.com [shimadzu.com]
- 4. youtube.com [youtube.com]
L-Histidine Assay: A Comparative Guide to Potentiometric Titration and High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of L-Histidine: potentiometric titration and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs by presenting a detailed overview of the validation parameters, experimental protocols, and performance characteristics of each technique.
Method Comparison at a Glance
The selection of an analytical method for L-Histidine quantification depends on various factors, including the intended application, required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of potentiometric titration and a typical Reverse-Phase HPLC (RP-HPLC) method, providing a basis for an informed decision.
| Validation Parameter | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (% Recovery) | 99.0% - 101.0%[1] | 98% - 102%[2] |
| Precision (RSD) | Repeatability: ≤ 1.0%[1] | Repeatability (RSDr): 0.1% - 2.1%[2] |
| Intermediate Precision: ≤ 2.0% | Intermediate Precision (RSDip): 0.1% - 2.1%[2] | |
| Linearity (r²) | ≥ 0.99[3] | ≥ 0.999[4] |
| Range | 80% - 120% of the target concentration[1] | 25% - 150% of the working concentration[4] |
| Limit of Detection (LOD) | Not typically determined for this assay method | 0.042 µg/mL |
| Limit of Quantitation (LOQ) | Not typically determined for this assay method | 0.14 µg/mL |
Potentiometric Titration: A Classic Approach
Potentiometric titration is a robust and cost-effective absolute method for the assay of L-Histidine. It relies on the reaction of the amino acid with a standardized titrant, and the endpoint is determined by monitoring the change in potential of a suitable electrode.
Experimental Protocol for Validation of L-Histidine Assay by Potentiometric Titration
This protocol is based on established validation procedures for the assay of L-Histidine Monochloride Monohydrate.[1][3]
1. Materials and Reagents:
-
L-Histidine reference standard
-
Sodium Hydroxide (NaOH), 0.1 N solution, standardized
-
High-purity water
-
Potassium Hydrogen Phthalate (KHP) for standardization of NaOH
2. Equipment:
-
Automatic potentiometric titrator
-
pH electrode
-
Analytical balance
-
Volumetric flasks and pipettes
3. Validation Parameters and Procedures:
-
Specificity: The specificity of the method is demonstrated by titrating the L-Histidine sample and observing a clear and well-defined equivalence point corresponding to the neutralization of the amino acid. A blank titration (using only the solvent) should be performed to ensure no interference.
-
Linearity: Prepare a series of L-Histidine solutions at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). Titrate each solution and plot the volume of titrant consumed versus the concentration of L-Histidine. The method is considered linear if the coefficient of determination (r²) is ≥ 0.99.[3]
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. For this assay, a typical range is 80% to 120% of the target concentration.[1]
-
Accuracy: Accuracy is determined by assaying L-Histidine samples of known concentration (prepared from a certified reference standard) at different levels within the range of the method (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform the assay on a minimum of six independent samples of the same L-Histidine concentration (e.g., 100% of the target concentration) under the same operating conditions on the same day. The Relative Standard Deviation (RSD) should be ≤ 1.0%.[1]
-
Intermediate Precision: Repeat the assay on different days, with different analysts, and/or with different equipment. The RSD over these variations should be within acceptable limits (typically ≤ 2.0%).
-
Workflow for Potentiometric Titration Assay Validation
Caption: Workflow for the validation of an L-Histidine assay by potentiometric titration.
High-Performance Liquid Chromatography (HPLC): A Modern Alternative
HPLC is a powerful and versatile chromatographic technique that offers high sensitivity and specificity for the quantification of L-Histidine, often without the need for derivatization.
Experimental Protocol for Validation of L-Histidine Assay by HPLC
This protocol outlines a general approach for the validation of an HPLC method for L-Histidine assay, based on common practices and regulatory guidelines.
1. Materials and Reagents:
-
L-Histidine reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Buffer salts (e.g., phosphate, acetate)
2. Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical column (e.g., C18 or HILIC)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Validation Parameters and Procedures:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by showing that there are no interfering peaks at the retention time of L-Histidine in a blank sample (matrix without analyte) and in a sample containing potential impurities.
-
Linearity: Prepare a series of L-Histidine solutions at different concentrations (e.g., from LOQ to 150% of the working concentration). Inject each solution and plot the peak area versus the concentration. The method is considered linear if the coefficient of determination (r²) is ≥ 0.999.[4]
-
Range: The range is established based on the linearity, accuracy, and precision data. A typical range for an HPLC assay is from the Limit of Quantitation (LOQ) to 150% of the working concentration.[4]
-
Accuracy: Determine the recovery of a known amount of L-Histidine spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). The average recovery should be within a predefined range, typically 98% to 102%.[2]
-
Precision:
-
Repeatability (Intra-assay precision): Perform multiple injections (e.g., n=6) of a homogeneous sample of L-Histidine at 100% of the test concentration. The RSD of the peak areas should be within acceptable limits (e.g., ≤ 2.0%).
-
Intermediate Precision: Assess the variation in results obtained by different analysts, on different days, and with different instruments. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated with an acceptable level of precision. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.
-
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion
Both potentiometric titration and HPLC are suitable methods for the assay of L-Histidine, each with its own advantages. Potentiometric titration is a cost-effective and accurate method that is well-suited for the analysis of bulk material where high precision is required. HPLC, on the other hand, offers higher sensitivity and the ability to separate L-Histidine from other components, making it ideal for the analysis of complex matrices and for the simultaneous determination of multiple amino acids. The choice between the two methods should be guided by the specific analytical requirements of the user.
References
comparison of ethyl l-histidinate with other histidine protecting groups
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the integrity of the final peptide chain. For the amino acid histidine, with its reactive imidazole side chain, the choice of an appropriate protecting group is particularly critical to mitigate the risk of racemization and other side reactions during coupling. This guide provides a detailed comparison of commonly employed histidine protecting groups, with a special note on the role of C-terminal esters like ethyl L-histidinate, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
The Role of this compound: C-Terminal Protection
It is important to first clarify the role of this compound. This compound is the ethyl ester of L-histidine, meaning the carboxylic acid group is protected as an ester. In the context of peptide synthesis, particularly in solution-phase synthesis, esterification of the C-terminal amino acid is a common strategy to prevent its participation in subsequent coupling reactions. However, the ethyl ester does not protect the imidazole side chain of histidine, which remains reactive. In solid-phase peptide synthesis (SPPS), the first amino acid is typically anchored to the resin via its carboxyl group, which serves as the C-terminal protection. Therefore, while this compound is a protected form of histidine, it does not address the primary challenge of side-chain reactivity during peptide elongation.
Comparison of Imidazole Side-Chain Protecting Groups
The imidazole ring of histidine is nucleophilic and can catalyze the racemization of the activated amino acid during coupling.[1] Protecting the imidazole nitrogen is therefore crucial for successful peptide synthesis. The most common protecting groups are employed within the context of Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) solid-phase peptide synthesis strategies.
Here, we compare some of the most widely used protecting groups for the histidine side chain.
Data Presentation: Quantitative Comparison of Histidine Protecting Groups
| Protecting Group | Abbreviation | Typical Application | Key Advantages | Key Disadvantages | Racemization Level | Deprotection Conditions |
| Triphenylmethyl | Trt | Fmoc-SPPS | Widely used, commercially available.[2][3] | Prone to racemization, especially with long pre-activation times.[4] | Up to 16.6% with microwave heating.[4] | 90-95% Trifluoroacetic acid (TFA).[5] |
| tert-Butoxycarbonyl | Boc | Fmoc-SPPS, Boc-SPPS | Reduces racemization compared to Trt.[6] Good stability at high temperatures.[6] | Can be labile during prolonged synthesis. | 0.18% at 50°C, 0.81% at 90°C.[6] | TFA.[5] |
| 4-Methoxytrityl | Mmt | Fmoc-SPPS | More acid-labile than Trt, allowing for milder deprotection.[5] | Less commonly used than Trt. | Data not readily available. | 1% TFA in Dichloromethane (DCM).[7] |
| 4-Methyltrityl | Mtt | Fmoc-SPPS | More acid-labile than Trt.[5] | Less stable than Trt. | Data not readily available. | Dilute TFA.[7] |
| 2,4-Dinitrophenyl | Dnp | Boc-SPPS | Very stable to acidolysis.[5] | Requires specific deprotection with thiols, which can have side reactions. | Low. | Thiophenol.[8] |
| Tosyl | Tos | Boc-SPPS | Stable protecting group. | Can be removed by HOBt, which is often present in coupling reactions.[5] | Data not readily available. | HOBt, HF.[5] |
| Benzyloxymethyl | Bom | Boc-SPPS | Offers good protection. | Removal requires strong acid (HF). | Low. | HF. |
| 4-Methoxybenzyloxymethyl | MBom | Fmoc-SPPS | Significantly suppresses racemization.[4] | Expensive, can be associated with side reactions during deprotection.[4] | 0.3% with 5-min preactivation.[4] | TFA.[9] |
Experimental Protocols
General Protocol for Fmoc-SPPS Coupling of Protected Histidine
This protocol outlines the general steps for coupling an Fmoc-protected histidine derivative onto a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
Dissolve the Fmoc-His(PG)-OH (3 equivalents) and a coupling agent such as HCTU (3 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Confirmation of Coupling: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Deprotection of Side-Chain Protecting Groups and Cleavage from Resin
The final deprotection of the side-chain protecting groups and cleavage of the peptide from the resin is typically performed simultaneously using a cleavage cocktail. The composition of the cocktail depends on the protecting groups used and the amino acid sequence of the peptide.
Standard Cleavage Cocktail (for Trt, Boc, Mtt, Mmt, MBom):
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS) (as a scavenger to prevent side reactions)
-
2.5% Water
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Mandatory Visualizations
Mechanism of Histidine Racemization
Caption: Pathway of histidine racemization during peptide coupling.
General Workflow of Protected Histidine in Fmoc-SPPS
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Side-Chain Protecting Groups for Histidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Mitigating Racemization and Improving Synthesis Outcomes.
The inclusion of histidine in peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The inherent basicity of the imidazole side chain's π-nitrogen can catalyze the epimerization of the α-carbon during the activation step of coupling, leading to the formation of the undesired D-isomer. This racemization can compromise the peptide's final purity, biological activity, and therapeutic efficacy. While ethyl l-histidinate may be employed in certain solution-phase approaches, modern solid-phase peptide synthesis (SPPS) relies on Nα-Fmoc protected histidine with a variety of side-chain protecting groups to prevent this and other side reactions.
This guide provides a comparative analysis of commonly used side-chain protecting groups for Fmoc-histidine, with a focus on their effectiveness in minimizing racemization. Experimental data from peer-reviewed studies are presented to offer a clear performance comparison, supplemented by detailed protocols for key synthetic and analytical procedures.
Performance Comparison of Histidine Protecting Groups
The choice of the imidazole side-chain protecting group has a direct impact on the chiral integrity of the histidine residue during peptide synthesis. The following tables summarize quantitative data on the formation of the D-histidine epimer when using different protecting groups under various coupling conditions.
Table 1: D-Isomer Formation in Liraglutide Synthesis
| Protecting Group | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |
| Trityl (Trt) | 50 | 10 | 6.8% |
| tert-Butoxycarbonyl (Boc) | 50 | 10 | 0.18% |
| Trityl (Trt) | 90 | 2 | >16% |
| tert-Butoxycarbonyl (Boc) | 90 | 2 | 0.81% |
Table 2: D-Isomer Formation in β-Amyloid (1-42) Synthesis
| Protecting Group | Coupling Temperature (°C) | Coupling Time (min) | % D-Isomer Formation |
| Trityl (Trt) | 50 | 10 | 2.88% |
| tert-Butoxycarbonyl (Boc) | 50 | 10 | 1.29% |
Table 3: D-Isomer Formation with Different Activation Methods
| Protecting Group | Activation/Coupling Conditions | % D-His Formation |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIPEA, Room Temp | 7.8% |
| p-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIPEA, Room Temp | 0.3% |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave) | 16.6% |
| p-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIPEA, 80°C (Microwave) | 0.8% |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for peptide synthesis, coupling of protected histidine, and analysis of racemization.
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines a standard automated synthesis cycle.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Nα-Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating the resin with 20% piperidine in DMF.
-
Perform the treatment in two stages: 3 minutes followed by a 10-minute incubation.
-
Thoroughly wash the resin with DMF (4-5 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, HBTU, or DIC/Oxyma Pure, 4-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (8-10 equivalents), to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 5-60 minutes) and temperature, which may be ambient or elevated with microwave assistance.[1]
-
Wash the resin with DMF.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of 20% acetic anhydride in DMF.
5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and Nα-Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry thoroughly.
-
Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Chiral HPLC Analysis of Histidine Racemization
This protocol describes a method to quantify the percentage of D-histidine in a synthetic peptide.
1. Sample Preparation:
-
Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Alternatively, for intact peptide analysis, dissolve the crude or purified peptide in an appropriate solvent.
2. HPLC System and Column:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Employ a chiral column capable of separating amino acid enantiomers, such as an Astec CHIROBIOTIC T column.
3. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid.[1]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[1]
-
Detection: Monitor the elution of the amino acids or peptides at a suitable wavelength, typically 214 nm or 220 nm.
-
Analysis: The D- and L-isomers will have distinct retention times. Calculate the percentage of the D-isomer by integrating the peak areas of both enantiomers.
Visualizing Key Processes in Peptide Synthesis
To better understand the workflow and the chemical mechanism of racemization, the following diagrams are provided.
References
A Comparative Analysis of the Reactivity of Ethyl L-Histidinate and Methyl L-Histidinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In general, methyl L-histidinate is expected to be more reactive than this compound in nucleophilic acyl substitution reactions, such as hydrolysis and acylation. This difference in reactivity is primarily attributed to steric factors. The smaller methyl group in mthis compound presents less steric hindrance to the attacking nucleophile compared to the bulkier ethyl group in this compound. This principle is well-documented in the study of ester reaction kinetics.
Theoretical Framework: Steric and Electronic Effects in Ester Reactivity
The reactivity of esters in nucleophilic acyl substitution reactions is governed by two main factors:
-
Steric Effects: The size of the alcohol-derived portion of the ester (the alkoxy group) can hinder the approach of a nucleophile to the electrophilic carbonyl carbon. Smaller alkoxy groups lead to faster reaction rates.
-
Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents on the acyl and alkoxy groups can influence the electrophilicity of the carbonyl carbon.
In the case of methyl and ethyl L-histidinates, the acyl portion is identical (the L-histidine backbone). Therefore, the primary differentiator in their intrinsic reactivity is the steric bulk of the methyl versus the ethyl group.
Quantitative Data: A Comparative Look at Methyl Acetate and Ethyl Acetate Hydrolysis
To quantitatively illustrate the impact of the alkyl group on ester reactivity, we can examine the well-studied hydrolysis of methyl acetate and ethyl acetate. The principles demonstrated by these simple esters are directly applicable to their more complex amino acid ester counterparts.
Table 1: Rate Constants for the Acid-Catalyzed Hydrolysis of Methyl Acetate and Ethyl Acetate
| Ester | Temperature (°C) | Acid Catalyst | Second-Order Rate Constant (k, L·mol⁻¹·s⁻¹) | Reference |
| Methyl Acetate | 35.00 | 0.1 M HCl | 2.77 x 10⁻⁸ | [1] |
| Ethyl Acetate | 35.00 | 0.1 M HCl | 2.69 x 10⁻⁸ | [1] |
Note: The data presented is for illustrative purposes to show the relative reactivity. Direct comparison under identical conditions is crucial for precise kinetic analysis.
As the data in Table 1 suggests, under these specific acid-catalyzed conditions, the difference in reactivity is subtle. However, in base-catalyzed hydrolysis (saponification), where the nucleophile is stronger, the steric effects become more pronounced.
Predicted Reactivity of L-Histidinate Esters
Based on the established principles of ester reactivity and the data from analogous compounds, we can confidently predict the following trend:
Mthis compound > this compound (in terms of reaction rate for nucleophilic acyl substitution)
This predicted order of reactivity is crucial for applications such as:
-
Drug Delivery: The rate of hydrolysis of an ester prodrug can influence its activation and bioavailability. A methyl ester would likely lead to a faster release of the active L-histidine moiety.
-
Peptide Synthesis: The reactivity of the amino group in acylation reactions is a key parameter. While the ester group is not directly involved in peptide bond formation, its influence on the overall electronic environment of the molecule could have minor effects. More importantly, the choice of ester can affect the ease of its eventual removal (deprotection) by hydrolysis.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and mthis compound, a kinetic study of their hydrolysis can be performed. Below is a detailed protocol for such an experiment.
Experimental Protocol: Kinetic Analysis of Base-Catalyzed Hydrolysis of L-Histidinate Esters by Titration
Objective: To determine and compare the second-order rate constants for the base-catalyzed hydrolysis of mthis compound and this compound.
Materials:
-
Mthis compound dihydrochloride
-
This compound dihydrochloride
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Deionized water
-
Constant temperature water bath
-
Stopwatches
-
Burettes, pipettes, and volumetric flasks
-
Conical flasks
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of mthis compound and this compound of known concentration (e.g., 0.1 M) in deionized water.
-
Prepare a stock solution of sodium hydroxide (e.g., 0.2 M) and standardize it.
-
-
Reaction Setup:
-
Equilibrate the ester solution and the NaOH solution to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
To initiate the reaction, mix equal volumes of the ester solution and the NaOH solution in a reaction vessel. Start the stopwatch immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a known volume (aliquot) of the reaction mixture (e.g., 10 mL).
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standardized HCl (e.g., 15 mL of 0.1 M HCl). This will neutralize the remaining NaOH and stop the hydrolysis.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
Plot the appropriate function of concentration versus time to determine the rate constant. For a second-order reaction with equal initial concentrations of ester and NaOH, a plot of 1/[Ester] versus time will be linear, with the slope equal to the rate constant, k.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle all chemicals with care, particularly corrosive solutions like NaOH and HCl.
Visualizations
Logical Relationship of Factors Affecting Ester Reactivity
References
analytical techniques for the characterization of histidine derivatives
A Comprehensive Guide to Analytical Techniques for the Characterization of Histidine Derivatives
For researchers, scientists, and drug development professionals engaged in the study of histidine and its derivatives, a precise and thorough characterization is paramount. The unique imidazole side chain of histidine imparts it with distinct chemical properties, playing a crucial role in various biological processes, including enzymatic catalysis, metal ion coordination, and proton transport. Consequently, the accurate identification and quantification of histidine derivatives are critical in fields ranging from proteomics and metabolomics to pharmaceutical development. This guide provides a detailed comparison of the primary analytical techniques employed for the characterization of these vital biomolecules, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of amino acids and their derivatives. Its versatility, high resolution, and sensitivity make it a widely adopted method in many analytical laboratories.
Performance Comparison
HPLC methods for amino acid analysis can be broadly categorized into pre-column and post-column derivatization techniques. Pre-column derivatization enhances the hydrophobicity and detectability of amino acids before they enter the HPLC column, often leading to higher sensitivity.[1] Post-column derivatization, on the other hand, involves reacting the separated amino acids with a reagent after the column to produce a detectable product, which is known for its excellent quantitative performance and reproducibility.
| Parameter | Pre-column Derivatization (e.g., PITC) | Post-column Derivatization (e.g., Ninhydrin) | Reference |
| Sensitivity | High (picomole to femtomole) | Moderate (nanomole) | [1] |
| Resolution | Excellent | Very Good | |
| Speed | Fast (typically < 30 min) | Slower (can be > 60 min) | [2] |
| Versatility | Wide range of derivatizing agents for different detectors (UV, Fluorescence) | Limited to specific reagents (e.g., ninhydrin, OPA) | |
| Automation | Readily automated | Well-established for automation |
Table 1. Comparison of Pre-column and Post-column Derivatization HPLC for Amino Acid Analysis.
Experimental Protocol: HPLC Analysis of Histidine Derivatives (Pre-column Derivatization with PITC)
This protocol outlines a typical procedure for the analysis of histidine derivatives using pre-column derivatization with phenylisothiocyanate (PITC).
1. Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids.
-
For free amino acids in biological fluids (e.g., plasma, urine), deproteinize the sample by adding a precipitating agent like acetonitrile or perchloric acid, followed by centrifugation.[2]
-
Dry the sample completely under a vacuum.
2. Derivatization:
-
Re-dissolve the dried sample in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).
-
Add the PITC reagent (e.g., ethanol:PITC, 7:1 v/v) and incubate at room temperature for 20 minutes.
-
Remove the excess reagent and by-products by drying under a vacuum.
-
Reconstitute the derivatized sample in the initial mobile phase.
3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 6.5) containing 0.5% tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Use a standard curve prepared with known concentrations of histidine and its derivatives.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of histidine derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it provides high sensitivity and specificity for the identification and quantification of histidine derivatives, even in complex biological matrices.
Performance Comparison
LC-MS/MS (tandem mass spectrometry) is particularly advantageous for its ability to provide structural information through fragmentation analysis, enhancing the confidence of compound identification.
| Parameter | LC-MS | LC-MS/MS | Reference |
| Sensitivity | High (picomole to femtomole) | Very High (femtomole to attomole) | [3] |
| Specificity | High | Very High | [3] |
| Structural Information | Limited (Molecular Weight) | Detailed (Fragmentation Pattern) | [4] |
| Quantitative Accuracy | Good | Excellent (with internal standards) | [5] |
| Throughput | High | High | [5] |
Table 2. Comparison of LC-MS and LC-MS/MS for the Analysis of Histidine Derivatives.
Experimental Protocol: LC-MS/MS Analysis of Histidine Derivatives
This protocol describes a general method for the targeted quantification of histidine and its metabolites using LC-MS/MS.
1. Sample Preparation:
-
Homogenize tissue samples or use biofluids directly.
-
Perform protein precipitation using a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. LC Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like amino acids.
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile with the same additive.
-
Gradient Elution: Start with a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
3. MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Define specific precursor-to-product ion transitions for each histidine derivative and the internal standard. For example, for histidine, a transition might be m/z 156 -> 110.
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for each analyte to maximize signal intensity.
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of histidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and dynamic information about molecules in solution. For histidine derivatives, NMR is particularly useful for determining protonation states of the imidazole ring, which is crucial for its biological function.
Performance Comparison
While not as sensitive as MS, NMR provides unparalleled structural detail without the need for derivatization or chromatographic separation in many cases.
| Parameter | 1D ¹H NMR | 2D Heteronuclear NMR (e.g., HSQC) | Reference |
| Sensitivity | Low (micromolar to millimolar) | Lower than 1D NMR | [6] |
| Resolution | Good (can be limited by overlap) | Excellent (resolves overlapping signals) | [7] |
| Structural Information | Detailed (chemical shifts, coupling constants) | Very Detailed (correlations between nuclei) | [8][9] |
| Quantitative Accuracy | Excellent (with internal standard) | Good | |
| Sample Preparation | Minimal (dissolution in deuterated solvent) | Minimal | [6] |
Table 3. Comparison of NMR Techniques for the Analysis of Histidine Derivatives.
Experimental Protocol: ¹H NMR Analysis of Histidine Derivatives
This protocol provides a basic procedure for acquiring a ¹H NMR spectrum of a histidine derivative.
1. Sample Preparation:
-
Dissolve a known amount of the sample (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Experiment: Acquire a standard 1D proton spectrum. A presaturation sequence can be used to suppress the residual water signal if using D₂O.
-
Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate the signals corresponding to the histidine derivative and the internal standard to determine their relative concentrations.
-
The chemical shifts of the imidazole protons (C2-H and C4-H) are particularly informative about the protonation state of the histidine ring.[8][9][10]
Histamine Metabolism Pathway
A key derivative of histidine is histamine, a potent biogenic amine involved in local immune responses, as well as regulating physiological functions in the gut and acting as a neurotransmitter. Understanding its metabolic pathway is crucial in many research contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and clinical application of a LC-MS/MS method for simultaneous determination of one-carbon related amino acid metabolites in NTD tissues - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meihonglab.com [meihonglab.com]
- 10. pubs.acs.org [pubs.acs.org]
comparative study of different methods for synthesizing l-histidine analogs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of L-histidine analogs is a cornerstone of chemical biology and drug discovery, enabling the exploration of protein structure and function, the development of novel therapeutic agents, and the investigation of enzymatic mechanisms. The unique properties of histidine's imidazole side chain, including its role in catalysis and metal ion coordination, make its analogs powerful tools for modulating biological processes.[1] This guide provides a comparative analysis of different methodologies for synthesizing L-histidine analogs, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The choice of synthetic strategy for L-histidine analogs depends on the desired structural modifications, scale, and available resources. Here, we compare four distinct approaches: classical chemical synthesis, solid-phase peptide synthesis (SPPS), enantioselective synthesis, and chemoenzymatic synthesis.
| Method | Description | Typical Overall Yield | Purity | Key Advantages | Key Disadvantages | Starting Materials |
| Chemical Synthesis (Triazole Analog) | Multi-step solution-phase synthesis to create a novel heterocyclic analog, β-(1,2,3-triazol-4-yl)-DL-alanine.[2][3] | Moderate (e.g., ~30-40% over several steps) | Good to Excellent (after purification) | Access to novel, non-proteinogenic structures. | Can be labor-intensive with multiple purification steps; may produce racemic mixtures requiring resolution. | N-α-Boc-L-asparagine[3] |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids, including a modified histidine analog, to a growing peptide chain on a solid resin support.[4][5][6] | High (for individual coupling steps) | High (after cleavage and purification) | High efficiency and throughput, simplified purification, suitable for incorporating analogs into peptides.[7] | Primarily for peptide synthesis, not ideal for free amino acid analogs; cost of resins and protected amino acids. | Fmoc- or Boc-protected amino acids, solid support resin (e.g., Trityl chloride resin).[5][8] |
| Enantioselective Synthesis (Fluoro-analog) | Diastereoselective alkylation using a chiral auxiliary (Schöllkopf bis-lactim method) to produce an enantiomerically pure analog, (S)-4-fluorohistidine.[9] | Good (e.g., 63-72% for the key alkylation step) | Excellent (>98% d.e.) | High optical purity, avoids racemic mixtures and resolution steps. | Requires specialized chiral reagents, may involve cryogenic temperatures. | MOM-protected 4-fluoro-5-bromomethyl imidazole, Schöllkopf chiral reagent.[9] |
| Chemoenzymatic Synthesis | A one-pot reaction combining enzymatic and chemical steps, for example, to produce substituted l-proline derivatives, a strategy applicable to other amino acid analogs.[10][11] | High | Excellent | High selectivity (regio- and stereoselectivity) from enzymatic steps, mild reaction conditions, potential for one-pot synthesis.[12] | Requires identification and optimization of suitable enzymes, enzyme stability can be a concern. | Varies depending on the target analog and enzyme used. |
Experimental Protocols
Chemical Synthesis of β-(1,2,3-triazol-4-yl)-DL-alanine
This method describes the synthesis of a histidine analog where the imidazole ring is replaced by a 1,2,3-triazole ring. The synthesis starts from commercially available N-α-Boc-L-asparagine.[3]
Step 1: Synthesis of N-α-Boc-L-asparagine nitrile
-
N-α-Boc-L-asparagine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or butyllithium, to convert the primary amide of the asparagine side chain into a nitrile group.
-
The reaction is typically carried out in an appropriate organic solvent under anhydrous conditions.
-
The product is purified by column chromatography.
Step 2: Reduction of the nitrile and cyclization
-
The nitrile intermediate is reduced to the corresponding amine.
-
The resulting amino group is then used in a Huisgen 1,3-dipolar cycloaddition reaction with an appropriate azide to form the 1,2,3-triazole ring.
-
This reaction is often catalyzed by copper(I).
Step 3: Deprotection
-
The Boc protecting group on the α-amino group is removed using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The final product, β-(1,2,3-triazol-4-yl)-DL-alanine, is purified, for example, by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) of a Histidine-β-Alanine Dipeptide
This protocol outlines the synthesis of a dipeptide containing histidine on a solid support.[5][8]
Step 1: Resin Preparation and First Amino Acid Coupling
-
Trityl chloride resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
The first amino acid, Fmoc-His(Trt)-OH, is coupled to the resin in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a base like N,N-diisopropylethylamine (DIPEA).
-
The unreacted sites on the resin are capped using an acetylating agent.
Step 2: Fmoc Deprotection
-
The Fmoc protecting group from the N-terminus of the resin-bound histidine is removed by treating with a solution of 20% piperidine in DMF.
-
The resin is washed thoroughly with DMF and other solvents to remove the piperidine and by-products.
Step 3: Second Amino Acid Coupling
-
The next amino acid, Boc-β-Ala-OH, is activated with a coupling agent (e.g., HBTU) and coupled to the deprotected N-terminus of the resin-bound histidine.
-
The completion of the reaction is monitored using a colorimetric test (e.g., ninhydrin test).
Step 4: Cleavage and Deprotection
-
The synthesized dipeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by high-performance liquid chromatography (HPLC).
Enantioselective Synthesis of (S)-4-Fluorohistidine
This method utilizes a chiral auxiliary to achieve high enantioselectivity.[9]
Step 1: Preparation of the Imidazole Precursor
-
4-Fluoro-5-hydroxymethylimidazole is synthesized and protected with a methoxymethyl (MOM) group.
-
The hydroxymethyl group is then brominated using a reagent like phosphorus tribromide (PBr₃) to yield MOM-protected 4-fluoro-5-bromomethyl imidazole.
Step 2: Diastereoselective Alkylation
-
The Schöllkopf chiral reagent, a bislactim ether derived from valine and glycine, is deprotonated with a strong base (e.g., n-butyllithium) at a low temperature (-78 °C to -100 °C).
-
The lithiated Schöllkopf reagent is then reacted with the MOM-protected 4-fluoro-5-bromomethyl imidazole. This alkylation step proceeds with high diastereoselectivity.
-
The product is purified by chromatography to yield the diastereomerically pure protected amino acid precursor.
Step 3: Hydrolysis and Deprotection
-
The bislactim ether and the MOM protecting group are removed by acid hydrolysis (e.g., with aqueous HCl).
-
This releases the (S)-4-fluorohistidine.
-
The final product is purified, and its enantiomeric purity is confirmed.
Chemoenzymatic Synthesis of L-Histidine Analogs
This approach combines the selectivity of enzymes with the versatility of chemical reactions. The specific protocol will vary depending on the target analog and the chosen enzyme. Below is a general workflow inspired by the synthesis of other non-canonical amino acids.[10]
Step 1: Enzymatic Transformation
-
A suitable starting material is subjected to an enzymatic reaction to introduce a key functional group with high stereoselectivity. For instance, a transaminase could be used to convert a keto-acid precursor into the corresponding amino acid with a specific stereochemistry.
-
The enzymatic reaction is carried out in an aqueous buffer at a controlled pH and temperature, optimized for the specific enzyme.
Step 2: In situ Chemical Modification
-
Following the enzymatic step, a chemical reagent is added directly to the reaction mixture (one-pot synthesis) to further modify the molecule.
-
For example, if the enzymatic step generates a reactive intermediate like a cyclic imine, a reducing agent such as ammonia borane can be added to reduce it to the final cyclic amino acid analog.[10]
Step 3: Purification
-
The final product is purified from the reaction mixture using standard techniques like ion-exchange chromatography or HPLC.
Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Incorporation of L-Histidine Analogs
The following workflow illustrates the process of testing the ability of a histidine-auxotrophic strain of E. coli to incorporate a synthesized L-histidine analog into a model protein.[3]
Signaling Pathway of L-Histidine and the Calcium-Sensing Receptor (CaR)
L-histidine can act as an allosteric modulator of the Calcium-Sensing Receptor (CaR) in pancreatic β-cells, influencing insulin secretion. L-histidine analogs could potentially be used to probe or modulate this pathway.[13]
Bacterial Two-Component Signaling Pathway
Histidine kinases are essential components of two-component signaling systems in bacteria, which allow them to respond to environmental stimuli. L-histidine analogs can be developed as inhibitors of these kinases.[14]
References
- 1. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Solid-Phase Synthesis and Biological Evaluation of Peptides ADP-Ribosylated at Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 7. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Enantioselective Synthesis of (S)-4-Fluorohistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemo-enzymatic synthesis of natural products and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Histidine sensing by calcium sensing receptor inhibits voltage-dependent calcium channel activity and insulin secretion in β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Ethyl L-histidinate: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl L-histidinate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against potential exposure. The following table summarizes the recommended safety measures when handling Ethyl L--histidinate, based on data for L-Histidine.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) and a lab coat. | To prevent skin contact. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust particles. |
| Engineering Controls | Work in a well-ventilated area. Eyewash stations and safety showers should be readily accessible. | To minimize airborne concentrations and provide immediate decontamination facilities. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Figure 1. A procedural workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area to minimize inhalation exposure.
-
Avoid generating dust when handling the solid form.
-
Ensure that eyewash stations and safety showers are easily accessible in the immediate work area.[1]
-
Practice good industrial hygiene; wash hands thoroughly after handling and before eating, drinking, or smoking.[2][3]
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.
-
Eye Contact: If the substance gets into the eyes, rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: If swallowed, rinse the mouth with water.
-
In all cases of exposure, seek medical attention if symptoms persist.
Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated packaging should be disposed of as unused product.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
